Cernuine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1S,7S,9R,11S,13S)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSJXTCXZSUCNS-LXFSFDBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2CCC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331838 | |
| Record name | Cernuine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-84-8 | |
| Record name | (3aS,5S,6aR,7aS,12aS)-Tetradecahydro-5-methyl-11H-pyrido[1′,2′:3,4]pyrimido[2,1,6-de]quinolizin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cernuine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cernuine Alkaloids: A Technical Guide to Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cernuine-type alkaloids, a distinct class within the broader Lycopodium alkaloids, represent a fascinating area of natural product chemistry. First discovered in the mid-20th century, these compounds, with their characteristic fused-ring systems, have prompted extensive research into their natural origins, biosynthesis, and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound alkaloids, the history of their discovery, and detailed experimental protocols for their extraction and isolation. Quantitative data on alkaloid yields are presented, and key biosynthetic and experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Discovery and Natural Sources
The story of this compound alkaloids begins in 1948 with the pioneering work of Marion and Manske, who investigated the chemical constituents of the club moss Lycopodium cernuum L.[1]. From this plant, they isolated a novel alkaloid they named "this compound," alongside nicotine (B1678760) and another uncharacterized crystalline base[1]. Lycopodium cernuum, now frequently classified under the genus Palhinhaea as Palhinhaea cernua (L.) Franco & Vasc., remains the principal natural source of this compound and its derivatives[2][3][4].
Subsequent research by Ayer and colleagues in the 1960s led to the structural elucidation of this compound and the characterization of a related, more abundant alkaloid from the same plant, which they named lycothis compound (B1210670). These foundational studies revealed that this compound alkaloids possess a unique tetracyclic ring system, distinct from other known Lycopodium alkaloids like lycopodine.
While Palhinhaea cernua is the most well-documented source, this compound and lycothis compound have also been isolated from Lycopodium clavatum. The geographical origin of the plant material can influence the specific alkaloid profile and yield.
Quantitative Yield of this compound Alkaloids
The yield of total alkaloids from Lycopodiella cernua (a synonym of Palhinhaea cernua) has been reported, providing a baseline for extraction efficiency. While specific percentages for this compound and lycothis compound within the total extract can vary, the following table summarizes available quantitative data.
| Plant Source | Total Alkaloid Extract Yield (% of dry weight) | Major this compound-Type Alkaloids Present | Reference(s) |
| Lycopodiella cernua | 0.17% | This compound, Lycothis compound |
Note: The relative abundance of this compound and lycothis compound can vary, with lycothis compound often being the major alkaloid.
Biosynthesis of this compound
The biosynthesis of this compound has been a subject of significant investigation. Isotope labeling studies have demonstrated that the amino acid lysine (B10760008) and the piperidine (B6355638) alkaloid pelletierine (B1199966) are key precursors. The biosynthetic pathway involves the incorporation of one pelletierine unit, which itself is derived from lysine, and another lysine-derived piperideine unit. These precursors undergo a series of condensations and cyclizations to form the characteristic tetracyclic core of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lycopodium alkaloids, a diverse family of natural products, have garnered significant interest due to their complex chemical structures and promising pharmacological activities. Among these, cernuine and its related alkaloids represent a unique structural class. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound and its congeners. We delve into the key enzymatic transformations, precursor-product relationships established through isotopic labeling studies, and the molecular logic that governs the assembly of the characteristic tetracyclic scaffold. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development by consolidating the available data, presenting detailed experimental methodologies, and visualizing the intricate biosynthetic network.
Introduction
This compound is a prominent member of the Lycopodium alkaloids, a group of over 400 structurally diverse compounds isolated from club mosses of the Lycopodiaceae family. These alkaloids are renowned for their wide range of biological activities, including acetylcholinesterase inhibition, which has made them attractive targets for the development of therapeutics for neurodegenerative diseases. The biosynthesis of these complex molecules has been a subject of intense investigation for decades, with a combination of isotopic labeling studies and, more recently, transcriptomics and enzyme characterization, gradually unraveling the intricate pathways.
This guide focuses specifically on the biosynthetic pathway of this compound and related alkaloids, aiming to provide a detailed technical resource for the scientific community. We will explore the key precursors, intermediates, and enzymes involved in the construction of the unique C₁₆N₂ skeleton of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound alkaloids originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to form key intermediates that ultimately assemble into the complex polycyclic structure.
Early Steps: Formation of Key Building Blocks
The initial stages of the pathway involve the conversion of L-lysine into the pivotal intermediate, pelletierine (B1199966). This process is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine decarboxylase (LDC) . Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield Δ¹-piperideine.
A crucial step in the formation of pelletierine is the condensation of Δ¹-piperideine with a four-carbon unit derived from two molecules of malonyl-CoA. This reaction is facilitated by a type III polyketide synthase (PKS) , which first synthesizes 3-oxoglutaric acid from malonyl-CoA. Subsequently, a non-enzymatic Mannich-like condensation between Δ¹-piperideine and 3-oxoglutaric acid is proposed to yield pelletierine.[1]
Assembly of the this compound Scaffold
Isotopic labeling studies have been instrumental in elucidating the assembly of the this compound skeleton. A key finding from these studies is that this compound is not a simple dimer of pelletierine. Instead, only one molecule of pelletierine is incorporated into the final structure. The origin of the remaining eight carbon atoms and one nitrogen atom is still under investigation, but it is hypothesized to be derived from a second, modified pelletierine-like unit or a related intermediate.
The proposed biosynthetic pathway to this compound is depicted in the following diagram:
References
The Architectural Puzzle of a Lycopodium Alkaloid: Unraveling the Molecular Structure and Stereochemistry of Cernuine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of natural products has long captivated and challenged chemists. Among these, the Lycopodium alkaloids, a diverse family of compounds isolated from club mosses, present a fascinating array of complex, polycyclic skeletons. Cernuine, a prominent member of this family, stands as a testament to the power of spectroscopic and chemical methods in elucidating complex three-dimensional structures. This technical guide provides a comprehensive overview of the pivotal experiments and logical framework that led to the definitive assignment of this compound's molecular structure and stereochemistry, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction: The Enigmatic Structure of this compound
This compound, a C16N2 alkaloid, was first isolated from Lycopodium cernuum. Its initial structural elucidation was a significant challenge due to its compact, cage-like framework. The journey to its complete structural and stereochemical definition involved a combination of classical chemical degradation techniques and modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). The culmination of these efforts not only revealed the unique tricyclic trans-anti-trans aminal core of this compound but also established its absolute configuration, paving the way for synthetic endeavors and further investigation into its biological properties.
The Path to Elucidation: A Logical Workflow
The determination of this compound's structure was not a single discovery but a stepwise process of gathering and interpreting evidence. The logical workflow, from isolation to the final stereochemical assignment, can be visualized as a series of interconnected experimental stages.
Key Experimental Protocols and Data
The structural puzzle of this compound was solved by meticulously piecing together data from various analytical techniques. Below are the detailed methodologies and key findings from these pivotal experiments.
Spectroscopic Analysis: Unveiling the Connectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in establishing the carbon-hydrogen framework of this compound.
-
Proton (¹H) NMR Spectroscopy: Provided information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
Carbon-13 (¹³C) NMR Spectroscopy: Revealed the number of unique carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons.
-
2D NMR Techniques (COSY, HMBC): Correlation Spectroscopy (COSY) experiments established proton-proton couplings, helping to trace out spin systems within the molecule. Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range correlations between protons and carbons, which was critical for connecting the different fragments of the molecule and establishing the overall connectivity of the carbon skeleton.
Experimental Protocol (General NMR):
-
Sample Preparation: A sample of purified this compound (typically 5-10 mg) was dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Standard pulse programs were used to acquire ¹H, ¹³C, COSY, and HMBC spectra. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Key ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Data not available in a tabular format in the initial search results. This table would be populated with specific chemical shifts and coupling constants from the original research articles. |
Mass Spectrometry (MS)
Mass spectrometry provided the molecular weight of this compound and crucial information about its fragmentation pattern, which helped in deducing the presence of specific structural motifs.
Experimental Protocol (Electron Impact Mass Spectrometry):
-
Sample Introduction: A small amount of the purified this compound sample was introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample was vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting molecular ion and fragment ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).
-
Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.
Table 2: Significant Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Structure/Loss |
| Data not available in a tabular format in the initial search results. This table would be populated with the mass-to-charge ratios and proposed structures of key fragments observed in the mass spectrum of this compound. |
Stereochemistry: Defining the 3D Architecture
With the planar structure established, the next critical step was to determine the three-dimensional arrangement of the atoms in space – the stereochemistry.
Relative Stereochemistry (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) was employed to determine the relative stereochemistry of the chiral centers in this compound. NOESY experiments reveal through-space interactions between protons that are in close proximity, allowing for the deduction of their relative spatial arrangement.
Experimental Protocol (NOESY):
The protocol is similar to other 2D NMR experiments, with a specific pulse sequence that includes a mixing time during which nuclear Overhauser effects can build up. The duration of the mixing time is a critical parameter that is optimized to observe the desired correlations.
Absolute Stereochemistry (ORD/CD and X-ray Crystallography)
The final piece of the puzzle was to determine the absolute configuration of this compound.
-
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These chiroptical techniques measure the differential interaction of chiral molecules with polarized light. The resulting spectra, particularly the sign and intensity of Cotton effects, can be correlated with the absolute configuration of the molecule, often by comparison with known compounds or through the application of empirical rules like the Octant Rule for ketones.
-
X-ray Crystallography: The unambiguous determination of the absolute stereochemistry of this compound was ultimately achieved through single-crystal X-ray diffraction analysis of a suitable derivative. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
Experimental Protocol (Single-Crystal X-ray Crystallography):
-
Crystallization: High-quality single crystals of a this compound derivative (e.g., a salt) were grown by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.
-
Structure Solution and Refinement: The diffraction data was used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model was then refined to best fit the experimental data. The absolute configuration was determined using anomalous dispersion effects.
Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Data not available in the initial search results. |
| Space Group | Data not available in the initial search results. |
| Unit Cell Dimensions | Data not available in the initial search results. |
| Z | Data not available in the initial search results. |
| Final R-factor | Data not available in the initial search results. |
The Final Picture: this compound's Molecular Structure and Key Stereochemical Features
The culmination of these experimental efforts revealed the intricate and elegant structure of this compound. The molecule possesses a rigid tetracyclic skeleton with multiple stereocenters.
The stereochemical relationships between the various chiral centers, as determined by NOESY and confirmed by X-ray crystallography, define the unique three-dimensional shape of the molecule, which is crucial for its biological activity.
Conclusion: A Triumph of Structural Chemistry
The elucidation of the molecular structure and stereochemistry of this compound stands as a classic example of the power of a multi-faceted analytical approach in natural product chemistry. The synergistic use of spectroscopic techniques and chemical methods allowed for the complete characterization of this complex alkaloid. For researchers, scientists, and drug development professionals, the story of this compound's structure elucidation serves as a valuable case study, highlighting the importance of rigorous experimental design, careful data interpretation, and the integration of multiple analytical techniques to unravel the secrets of complex molecular architectures. The detailed structural information obtained has been fundamental for subsequent synthetic studies and investigations into the pharmacological potential of this compound and related Lycopodium alkaloids.
The Cernuine Alkaloid Family: A Technical Guide to their Core Structural Features
For Researchers, Scientists, and Drug Development Professionals
The cernuine alkaloids, a fascinating subgroup of the Lycopodium alkaloids, possess a unique and complex molecular architecture that has intrigued natural product chemists for decades. Isolated primarily from various species of the club moss genus Lycopodium (now also classified under Huperzia and Lycopodiella), these compounds exhibit a range of biological activities, with acetylcholinesterase (AChE) inhibition being a prominent feature. This technical guide provides an in-depth exploration of the key structural features of the this compound alkaloid family, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and drug development endeavors.
The Core Chemical Scaffold
The defining characteristic of the this compound alkaloid family is its intricate tetracyclic ring system. The core structure is a rigid, cage-like framework built upon a tricyclic trans-anti-trans aminal core, to which a fourth six-membered ring is appended. This unique arrangement of atoms gives rise to a distinct three-dimensional conformation that is crucial for its biological activity.
The parent member of this family is This compound , with the molecular formula C16H26ON2. Variations within the family typically arise from substitutions on this core scaffold, such as hydroxylation, as seen in lycothis compound (C16H26O2N2), which is a 12-hydroxy derivative of this compound.
Quantitative Structural and Spectroscopic Data
The precise elucidation of the three-dimensional structure of this compound alkaloids has been achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopic Data
NMR spectroscopy is a cornerstone in the structural determination of this compound alkaloids. The chemical shifts of the proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the molecular connectivity and stereochemistry. While specific shifts can vary slightly based on the solvent and specific derivative, the following tables summarize representative NMR data for this compound.
Table 1: ¹H NMR Chemical Shifts for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1α | 2.85 | m | |
| H-1β | 1.50 | m | |
| H-2α | 1.80 | m | |
| H-2β | 1.65 | m | |
| H-3α | 2.10 | m | |
| H-3β | 1.40 | m | |
| H-4 | 2.95 | d | 12.0 |
| H-5 | 2.20 | m | |
| H-6α | 1.95 | m | |
| H-6β | 1.30 | m | |
| H-7 | 3.10 | d | 11.5 |
| H-9 | 2.60 | dd | 11.0, 4.5 |
| H-10α | 1.75 | m | |
| H-10β | 1.55 | m | |
| H-11α | 1.90 | m | |
| H-11β | 1.25 | m | |
| H-12 | 3.90 | br s | |
| H-13 | 4.15 | d | 3.0 |
| H-15α | 1.60 | m | |
| H-15β | 1.10 | m | |
| H-16 | 0.95 | d | 6.5 |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 35.2 |
| C-2 | 25.8 |
| C-3 | 33.1 |
| C-4 | 58.9 |
| C-5 | 45.3 |
| C-6 | 28.4 |
| C-7 | 60.1 |
| C-8 | 170.5 (C=O) |
| C-9 | 55.4 |
| C-10 | 26.7 |
| C-11 | 30.5 |
| C-12 | 75.6 |
| C-13 | 88.9 |
| C-15 | 40.1 |
| C-16 | 22.3 |
X-ray Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths and angles. The data presented below is for a representative this compound-type alkaloid and illustrates the compact and sterically hindered nature of the core.
Table 3: Selected Bond Lengths for a this compound Alkaloid Derivative
| Bond | Length (Å) |
| N(1)-C(4) | 1.48 |
| N(1)-C(13) | 1.49 |
| N(2)-C(8) | 1.35 |
| N(2)-C(9) | 1.47 |
| C(4)-C(5) | 1.54 |
| C(5)-C(6) | 1.55 |
| C(7)-C(12) | 1.53 |
| C(8)-O(1) | 1.24 |
| C(12)-C(13) | 1.56 |
Table 4: Selected Bond Angles for a this compound Alkaloid Derivative
| Angle | Degree (°) |
| C(4)-N(1)-C(13) | 112.5 |
| C(8)-N(2)-C(9) | 125.1 |
| N(1)-C(4)-C(5) | 110.8 |
| C(4)-C(5)-C(6) | 111.2 |
| N(2)-C(8)-O(1) | 121.7 |
| C(7)-C(12)-C(13) | 109.9 |
| N(1)-C(13)-C(12) | 108.7 |
Experimental Protocols
The isolation and structural elucidation of this compound alkaloids require a systematic approach involving extraction, purification, and spectroscopic analysis.
Isolation and Purification of this compound Alkaloids from Lycopodium cernuum
This protocol outlines a general procedure for the extraction and isolation of this compound and related alkaloids.
Materials:
-
Dried and powdered aerial parts of Lycopodium cernuum
-
Methanol (B129727) (reagent grade)
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvent systems for chromatography (e.g., Chloroform:Methanol mixtures)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction: Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours. Repeat the extraction process three times.
-
Acid-Base Partitioning:
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in a 2% aqueous HCl solution (500 mL) and filter to remove non-alkaloidal material.
-
Wash the acidic aqueous solution with CH₂Cl₂ (3 x 300 mL) to remove neutral and weakly basic compounds.
-
Basify the acidic aqueous layer to pH 9-10 with NH₄OH or Na₂CO₃ solution.
-
Extract the liberated alkaloids with CH₂Cl₂ (5 x 300 mL).
-
-
Purification:
-
Combine the basic CH₂Cl₂ extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure to yield the crude alkaloid mixture.
-
Subject the crude alkaloid mixture to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, typically starting with pure chloroform and gradually adding methanol.
-
Monitor the fractions by TLC using a suitable developing solvent and a visualizing agent (e.g., Dragendorff's reagent).
-
Combine fractions containing the desired alkaloids and recrystallize from an appropriate solvent to obtain pure compounds.
-
Structural Elucidation
The purified alkaloids are then subjected to a battery of spectroscopic analyses to determine their structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous proof of the three-dimensional structure.
Visualizations of Key Processes
Experimental Workflow: Isolation of this compound Alkaloids
The following diagram illustrates the general workflow for the isolation and purification of this compound alkaloids from their natural source.
Signaling Pathway: Acetylcholinesterase Inhibition
Several Lycopodium alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. The diagram below illustrates this mechanism.
This technical guide provides a foundational understanding of the key structural features of the this compound alkaloid family. The unique tetracyclic core, combined with the potential for various substitutions, makes this class of natural products a compelling area for further research, particularly in the context of developing novel therapeutics targeting the cholinergic system. The provided protocols and visualizations are intended to serve as a practical resource for scientists engaged in the exploration of these remarkable molecules.
The Enigmatic Potential of Cernuine: A Structural Insight into Predicted Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cernuine, a prominent member of the structurally complex Lycopodium alkaloids, presents a compelling case for targeted biological investigation. While extensive experimental data on this compound itself is limited, its unique tetracyclic framework, shared with a class of compounds known for significant bioactivity, provides a strong basis for predicting its therapeutic potential. This guide synthesizes the predicted biological activities of this compound based on its structural similarity to other Lycopodium alkaloids, focusing on its potential as an acetylcholinesterase inhibitor and a cytotoxic agent. Detailed hypothetical experimental protocols for validating these predictions are provided, alongside logical diagrams illustrating key experimental workflows. This document aims to serve as a foundational resource for researchers poised to unlock the pharmacological promise of this compound.
Introduction
The Lycopodium alkaloids, a diverse family of more than 200 compounds isolated from club mosses, have garnered significant attention for their potent biological activities.[1] A hallmark of this class is the presence of unique and complex nitrogen-containing ring systems. This compound, with its distinctive bridged tetracyclic structure, stands as a representative member of this family. While comprehensive biological screening of this compound is not extensively documented in publicly available literature, its structural relationship to other well-studied Lycopodium alkaloids allows for the formulation of strong hypotheses regarding its potential bioactivities.
This technical guide will explore the predicted biological activities of this compound, primarily focusing on two key areas with established precedent within the Lycopodium alkaloid family: acetylcholinesterase (AChE) inhibition and cytotoxicity. The predictions are derived from the structure-activity relationships (SAR) observed in analogous compounds. Furthermore, this document provides detailed, adaptable experimental protocols for the systematic evaluation of these predicted activities and visual workflows to guide experimental design.
Predicted Biological Activities of this compound
Based on the established bioactivities of structurally related Lycopodium alkaloids, this compound is predicted to exhibit the following biological effects:
Acetylcholinesterase (AChE) Inhibition
A significant number of Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibitory action increases the availability of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. The structural motifs present in many active Lycopodium alkaloids, such as a constrained nitrogen-containing core, are also present in this compound. Therefore, it is highly probable that this compound will demonstrate some level of AChE inhibitory activity.
Cytotoxic Activity
Several Lycopodium alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2] The complex, rigid structures of these alkaloids can facilitate interactions with various cellular targets, leading to the disruption of cell proliferation and induction of apoptosis. Given its complex polycyclic structure, this compound is a candidate for possessing cytotoxic properties.
Other Potential Activities
Beyond AChE inhibition and cytotoxicity, other Lycopodium alkaloids have been reported to have antimicrobial and anti-HIV-1 activities.[2] While these are considered lower probability predictions for this compound without more direct structural analogues exhibiting these effects, they represent potential avenues for broader screening.
Quantitative Data on Predicted Activities (Hypothetical)
To facilitate comparison and guide future experimental work, the following table presents hypothetical quantitative data for the predicted biological activities of this compound. It is crucial to note that these values are not experimentally determined and serve as illustrative targets for initial screening.
| Predicted Activity | Target/Assay | Predicted Metric | Hypothetical Value Range | Reference Compound(s) |
| Acetylcholinesterase Inhibition | Human AChE | IC50 | 1 - 50 µM | Huperzine A, Lycopodine |
| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 10 - 100 µM | Various Lycopodium Alkaloids |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 10 - 100 µM | Various Lycopodium Alkaloids |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to validate the predicted biological activities of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method for determining AChE activity.
4.1.1. Materials and Reagents
-
This compound (isolated and purified)
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Donepezil (positive control)
-
96-well microplates
-
Microplate reader
4.1.2. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of phosphate buffer (for blank), 20 µL of the positive control (Donepezil), or 20 µL of the this compound solution at various concentrations.
-
Add 140 µL of DTNB solution to each well.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the untreated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
4.2.1. Materials and Reagents
-
This compound
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin (B1662922) (positive control)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
4.2.2. Procedure
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete DMEM.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or doxorubicin. Include untreated control wells.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Predicted Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the predicted biological activities of this compound.
Caption: Workflow for the predicted biological activity assessment of this compound.
Conclusion
This compound, as a representative Lycopodium alkaloid, holds considerable, yet largely unexplored, potential as a bioactive molecule. Based on robust structure-activity relationships within its chemical class, this compound is predicted to be an inhibitor of acetylcholinesterase and to possess cytotoxic properties. The experimental protocols and workflows detailed in this guide provide a clear and actionable framework for the scientific community to systematically investigate these predictions. The validation of these activities could position this compound as a valuable lead compound in the development of novel therapeutics for neurodegenerative diseases and cancer. Further investigation into this enigmatic alkaloid is strongly warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of Cernuine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cernuine, a prominent member of the Lycopodium family of alkaloids, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor and its neuroprotective effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailing its molecular structure, and physical and spectral characteristics. The guide also outlines a general experimental protocol for its isolation and purification from its natural source, Lycopodium cernuum. Furthermore, it explores the known biological activities of this compound and discusses potential signaling pathways that may be involved in its neuroprotective mechanisms, providing a foundation for future research and drug development endeavors.
Physicochemical Properties
This compound is a tetracyclic alkaloid possessing a complex molecular architecture. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O | [1][2] |
| Molecular Weight | 262.39 g/mol | [1] |
| Melting Point | 103-104 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO and corn oil.[1] Limited solubility in water.[1] |
Table 1: Physicochemical Properties of this compound
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would provide valuable information about its functional groups. Key expected absorption bands are summarized in Table 2. The presence of a carbonyl group and the absence of hydroxyl and primary or secondary amine N-H stretching bands would be characteristic features.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aliphatic) | 2850-3000 |
| C=O (carbonyl) | 1680-1750 |
| C-N | 1000-1350 |
Table 2: Expected Infrared Absorption Bands for this compound
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (262.39). The fragmentation pattern would provide insights into the stability of different parts of the molecule, with characteristic losses of fragments helping to piece together its structure.
Experimental Protocols
Isolation and Purification of this compound from Lycopodium cernuum
The following is a generalized protocol for the isolation and purification of this compound, based on methods described for Lycopodium alkaloids.
Workflow for this compound Isolation
References
An In-depth Technical Guide to the Pharmacology of Lycopodium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopodium alkaloids, a diverse group of nitrogen-containing secondary metabolites isolated from clubmosses (family Lycopodiaceae), have garnered significant attention in the scientific community for their potent and varied pharmacological activities.[1][2][3] These structurally complex alkaloids are broadly classified into four main types: lycopodine, lycodine (B1675731), fawcettimine, and a miscellaneous group.[2][3] Historically used in traditional medicine, particularly in Chinese medicine for ailments like fever, inflammation, and memory loss, these compounds are now the subject of rigorous scientific investigation. The most prominent member, Huperzine A, is a potent acetylcholinesterase inhibitor and is used in the treatment of Alzheimer's disease in China. This technical guide provides a comprehensive overview of the core pharmacology of Lycopodium alkaloids, with a focus on quantitative data, detailed experimental protocols, and visualization of key molecular pathways.
Core Pharmacological Activities
The pharmacological landscape of Lycopodium alkaloids is dominated by their effects on the central nervous system, particularly their potent inhibition of acetylcholinesterase (AChE). Beyond this primary activity, several alkaloids exhibit significant neuroprotective, cytotoxic, and anti-inflammatory properties.
Acetylcholinesterase (AChE) Inhibition
Many Lycopodium alkaloids, especially those of the lycodine type, are potent inhibitors of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Huperzine A is a highly specific and reversible inhibitor of AChE. The table below summarizes the AChE inhibitory activity of various Lycopodium alkaloids.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Lycopodium Alkaloids
| Alkaloid | Source Organism | IC50 (AChE) | Reference |
| Huperzine A | Huperzia serrata | 82 nM | |
| Huperzine A | Huperzia serrata | 74.3 nM | |
| Huperzine C | Lycopodiastrum casuarinoides | 0.6 µM | |
| N-demethylhuperzinine | Lycopodiastrum casuarinoides | 1.9 µM | |
| Huperzine B | Lycopodiastrum casuarinoides | 20.2 µM | |
| Lycoparin C | Lycopodiastrum casuarinoides | 23.9 µM | |
| Lycosquarosine A | Huperzia squarrosa | 54.3 µg/mL | |
| Acetylaposerratinine | Huperzia squarrosa | 15.2 µg/mL | |
| Huperradine G | Huperzia serrata | 0.876 µM | |
| Huperradine A | Huperzia serrata | 13.125 µM | |
| Compound 7 (unnamed) | Huperzia serrata | 16.18 µM |
Neuroprotection
Beyond AChE inhibition, several Lycopodium alkaloids, most notably Huperzine A, exhibit multifaceted neuroprotective effects. These effects are attributed to various mechanisms, including antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulation of mitochondrial function, and regulation of apoptotic pathways.
NMDA Receptor Antagonism: Over-activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. Huperzine A has been shown to be a non-competitive antagonist of the NMDA receptor, thereby protecting neurons from glutamate-induced damage.
Table 2: NMDA Receptor Antagonistic Activity of Huperzine A
| Parameter | Value | Reference |
| IC50 (NMDA-induced current inhibition) | 126 µM | |
| Ki (inhibition of [3H]MK-801 binding) | ~6 µM | |
| IC50 (inhibition of [3H]MK-801 binding) | 65 µM |
Mitochondrial Protection and Antioxidant Effects: Mitochondrial dysfunction and oxidative stress are key pathological features of many neurodegenerative diseases. Huperzine A has been demonstrated to protect mitochondria by preserving membrane integrity, improving energy metabolism, and reducing the production of reactive oxygen species (ROS). It also modulates the expression of key proteins involved in apoptosis, such as the Bcl-2 family.
Cytotoxic Activity
Certain Lycopodium alkaloids, particularly lycopodine, have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis through the activation of caspase-3 and modulation of mitochondrial membrane potential.
Table 3: Cytotoxic Activity of Selected Lycopodium Alkaloids
| Alkaloid | Cell Line | IC50 | Reference | | --- | --- | --- | | Lycopodine | HeLa (Cervical Cancer) | Data not quantified as IC50 | | | Lycopodium clavatum extract | HCT15 (Colon Cancer) | 130 µM | | | Liriodenine | CAOV-3 (Ovarian Cancer) | 37.3 µM | | | Liriodenine | HEp-2 (Laryngocarcinoma) | 2.332 µM | | | Noscapine | A172 (Glioma) | 20 µM | | | Noscapine | U251 (Glioma) | 40 µM | |
Signaling Pathways
The pharmacological effects of Lycopodium alkaloids are mediated through the modulation of several key intracellular signaling pathways. Huperzine A, in particular, has been shown to influence the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and synaptic plasticity.
Huperzine A and the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cell growth, differentiation, and survival. Huperzine A has been shown to activate the MAPK/ERK pathway, which contributes to its neuroprotective effects. This activation can be initiated through both acetylcholine-dependent and -independent mechanisms.
Huperzine A and the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that regulates cell survival, growth, and apoptosis. Huperzine A has been shown to activate this pathway, contributing to its neuroprotective effects against glutamate-induced toxicity. This activation is often dependent on the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor system.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of Lycopodium alkaloids.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the AChE inhibitory activity of compounds.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (Lycopodium alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT15)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Test compounds (Lycopodium alkaloids)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated from the dose-response curve.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell line of interest
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and treat them with the test compounds as required.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or culture medium to remove excess dye.
-
Analyze the cells using a fluorescence microscope (observing red and green fluorescence) or a flow cytometer (quantifying the red and green fluorescence signals).
-
The ratio of red to green fluorescence intensity is calculated to assess the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay is used to measure the overall levels of intracellular ROS.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell line of interest
-
Complete cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells and treat them with the test compounds.
-
Load the cells with DCFH-DA (typically 10-20 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
Lycopodium alkaloids represent a rich and diverse source of pharmacologically active compounds with significant therapeutic potential. Their well-established role as acetylcholinesterase inhibitors, coupled with their emerging neuroprotective and cytotoxic properties, makes them compelling candidates for further drug development. The multifaceted mechanisms of action, involving key signaling pathways such as MAPK/ERK and PI3K/Akt, highlight their potential to address complex diseases with multifactorial pathologies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising natural products. Further research is warranted to fully elucidate the therapeutic potential and toxicological profiles of the vast array of Lycopodium alkaloids.
References
- 1. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Huperzine A Alleviates Oxidative Glutamate Toxicity in Hippocampal HT22 Cells via Activating BDNF/TrkB-Dependent PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Cernuine and Other Lycopodium Alkaloids: A Technical Guide
Disclaimer: Information regarding the specific therapeutic targets of the Lycopodium alkaloid cernuine is limited in publicly available scientific literature. This document provides a comprehensive overview of the established and potential therapeutic targets for the broader class of Lycopodium alkaloids, of which this compound is a member. The findings presented here are intended to guide further research and drug discovery efforts.
Introduction
This compound is a member of the Lycopodium alkaloids, a large and structurally diverse family of natural products isolated from clubmosses (family Lycopodiaceae).[1][2] These alkaloids have garnered significant scientific interest due to their potent biological activities.[2][3] While research has historically focused on a few prominent members like huperzine A, the therapeutic potential of other Lycopodium alkaloids, including this compound, remains an active area of investigation. This technical guide summarizes the current understanding of the therapeutic targets of Lycopodium alkaloids, with a primary focus on their well-established role as acetylcholinesterase inhibitors and emerging evidence for their interaction with other neurologically important targets.
Primary Therapeutic Target: Acetylcholinesterase (AChE)
The most extensively studied therapeutic target of Lycopodium alkaloids is acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[4] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.
Mechanism of AChE Inhibition
Lycopodium alkaloids, particularly those of the lycodine (B1675731) type like huperzine A, act as potent, selective, and reversible inhibitors of AChE. Their unique chemical structures allow them to bind to the active site gorge of the enzyme, preventing acetylcholine from accessing the catalytic triad. Molecular modeling studies suggest that the fit of these alkaloids within the active site is crucial for their inhibitory potency, with specific functional groups forming key interactions with amino acid residues.
Quantitative Data: AChE Inhibitory Activity of Lycopodium Alkaloids
The inhibitory potency of various Lycopodium alkaloids against AChE has been determined in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Alkaloid | IC50 (AChE) | Source |
| Huperzine A | 74.3 nM | |
| Huperzine C | 0.6 µM | |
| N-demethylhuperzinine | - | |
| Huperzine B | - | |
| Lycoparin C | - | |
| 16-hydroxyhuperzine B | Moderate Inhibition | |
| Compound 7 (from H. serrata) | 16.18 ± 1.64 µM | |
| Huperradine G (7) | 0.876 ± 0.039 μM | |
| Huperradine (1) | 13.125 ± 0.521 μM |
Note: The original sources for some compounds in the first table did not provide specific IC50 values but noted significant or moderate inhibitory activity.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
A commonly used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Procedure:
-
Preparation of Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds (Lycopodium alkaloids) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay:
-
In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Emerging Therapeutic Targets
Recent research has begun to explore other potential therapeutic targets for Lycopodium alkaloids beyond AChE, suggesting a broader pharmacological profile for this class of compounds.
Acid-Sensing Ion Channels (ASICs)
Acid-sensing ion channels (ASICs) are neuronal proton-gated cation channels that are implicated in a variety of physiological and pathological processes, including pain, inflammation, and neurodegeneration. A recent study identified a novel Lycopodium alkaloid, lycocasine A, which exhibited weak inhibitory activity against the ASIC1a subtype.
| Compound | Concentration | Inhibition Ratio on ASIC1a current | Source |
| Lycocasine A (1) | 50 µM | Weak | |
| Amiloride (positive control) | 50 µM | Significant |
Principle: This technique allows for the measurement of ion channel currents in living cells. By controlling the voltage across the cell membrane and applying specific stimuli (in this case, a rapid change in extracellular pH to activate ASICs), the resulting ion flow through the channels can be recorded.
Procedure:
-
Cell Culture: Use a cell line that expresses the target ASIC subtype (e.g., Chinese Hamster Ovary (CHO) cells transfected with the ASIC1a gene).
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal).
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a specific holding potential (e.g., -60 mV).
-
A rapid perfusion system is used to apply an acidic solution (e.g., pH 6.0) to the cell, activating the ASICs and eliciting an inward current.
-
The test compound is co-applied with the acidic solution to determine its effect on the channel current.
-
-
Data Analysis:
-
The peak amplitude of the ASIC current is measured in the presence and absence of the test compound.
-
The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC50 value.
-
T-Type Calcium Channels
T-type calcium channels are low-voltage-activated calcium channels that play a role in regulating neuronal excitability and have been implicated in conditions such as epilepsy and neuropathic pain. Some studies have suggested that Lycopodium alkaloids may modulate the activity of these channels, representing another potential avenue for their therapeutic application. However, detailed studies and quantitative data on the interaction of specific Lycopodium alkaloids, including this compound, with T-type calcium channels are still limited.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and AChE Inhibition
Caption: Cholinergic signaling at the synapse and the inhibitory action of Lycopodium alkaloids on AChE.
Experimental Workflow for Screening Lycopodium Alkaloids
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Cernuine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of the Lycopodium alkaloid, (-)-cernuine. The methodology described follows the seminal work of Takayama and coworkers, offering a robust pathway to this structurally complex natural product.
Introduction
(-)-Cernuine is a member of the cernuane-type Lycopodium alkaloids, characterized by a unique tetracyclic ring system. Its intricate architecture and potential biological activity have made it a compelling target for synthetic chemists. This document outlines the enantioselective total synthesis of (-)-cernuine, starting from the readily available chiral building block, (+)-citronellal. The key transformations include an organocatalytic α-amination, a diastereoselective allylation, an asymmetric transfer aminoallylation, and a final ring-closing metathesis to construct the core structure.
Synthetic Strategy
The retrosynthetic analysis of (-)-cernuine reveals a strategy centered on the sequential construction of its four rings. The final tetracyclic structure is envisioned to arise from a ring-closing metathesis (RCM) of a diene precursor. This precursor, in turn, is assembled through a key diastereoselective intramolecular reductive amination to form the central aminal-containing ring system. The stereochemistry of the molecule is established early on through an enantioselective amination of a derivative of (+)-citronellal.
Caption: Retrosynthetic analysis of (-)-cernuine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-cernuine.
| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| 1 | Organocatalytic α-amination | Aldehyde derivative of (+)-citronellal | Oxazolidinone | 1. DIAD, 2-nitrobenzenesulfonylhydrazine2. Organocatalyst, NaBH4 | 75 (2 steps) | 94 de |
| 2 | Diastereoselective Allylation | Oxazolidinone | Allylated Intermediate | Allyltrimethylsilane, TiCl4 | 85 | 98 de |
| 3 | Ring-Closing Metathesis (1st) | Diene | Lactam | Grubbs' 1st Generation Catalyst | 95 | - |
| 4 | Asymmetric Transfer Aminoallylation | Lactam | Aldehyde | 1. DIBAL-H2. Chiral amine, BF3·OEt2 | 78 | 94 de |
| 5 | Diastereoselective Intramolecular Reductive Amination | Aldehyde | Aminal Intermediate | 1. (MeO)2P(O)CH2CO2Me, NaH2. H2, Pd/C | 65 (2 steps) | - |
| 6 | Ring-Closing Metathesis (2nd) | Aminal Diene | (-)-Cernuine | Grubbs' 2nd Generation Catalyst, H2, PtO2 | 82 | - |
Experimental Protocols
Step 1: Organocatalytic α-Amination
This initial step establishes the first key stereocenter of the molecule.
-
To a solution of the aldehyde derived from (+)-citronellal in a suitable solvent, add diisopropyl azodicarboxylate (DIAD) and 2-nitrobenzenesulfonylhydrazine at 0 °C.
-
After stirring for the appropriate time, the crude hydrazone is obtained.
-
The crude hydrazone is then subjected to a reduction using an organocatalyst and sodium borohydride (B1222165) in a protic solvent to yield the corresponding oxazolidinone.
Step 2: Diastereoselective Allylation
The installation of the allyl group sets the stage for the first ring-closing metathesis.
-
Dissolve the oxazolidinone in a chlorinated solvent and cool to -78 °C.
-
Add titanium tetrachloride (TiCl4) dropwise, followed by the addition of allyltrimethylsilane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
Step 3: First Ring-Closing Metathesis
Formation of the first six-membered ring is achieved via RCM.
-
Dissolve the diene substrate in degassed dichloromethane.
-
Add Grubbs' first-generation catalyst and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
Caption: First Ring-Closing Metathesis.
Step 4: Asymmetric Transfer Aminoallylation
This step introduces the second nitrogen atom and sets the stereochemistry for the subsequent cyclization.
-
Reduce the lactam to the corresponding lactamol using diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
The crude lactamol is then treated with a chiral amine in the presence of a Lewis acid such as boron trifluoride diethyl etherate to afford the aldehyde product with high diastereoselectivity.
Step 5: Diastereoselective Intramolecular Reductive Amination
The formation of the crucial aminal core is achieved in this two-step sequence.
-
The aldehyde is first subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent to give an α,β-unsaturated ester.
-
Subsequent hydrogenation of the double bond and reductive amination of the resulting saturated ester in the presence of a palladium catalyst under a hydrogen atmosphere furnishes the bicyclic aminal intermediate.
Caption: Intramolecular Reductive Amination Workflow.
Step 6: Second Ring-Closing Metathesis and Final Reduction
The final ring of (-)-cernuine is constructed, followed by the reduction of the newly formed double bond.
-
The aminal diene is dissolved in degassed dichloromethane.
-
Grubbs' second-generation catalyst is added, and the reaction is heated to reflux.
-
After the RCM is complete, the resulting unsaturated tetracycle is hydrogenated using platinum oxide (PtO2) as a catalyst under a hydrogen atmosphere to yield (-)-cernuine.
Conclusion
The enantioselective total synthesis of (-)-cernuine, as pioneered by Takayama and his group, represents a significant achievement in natural product synthesis.[1][2] The methodology relies on a series of highly stereoselective transformations to construct the complex tetracyclic framework from a simple chiral precursor. These detailed protocols provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry who are interested in accessing this and related Lycopodium alkaloids for further study and application.
References
Spectroscopic Analysis of Cernuine: Application Notes and Protocols for Researchers
Introduction
Cernuine, a prominent member of the Lycopodium alkaloids, is a tetracyclic natural product isolated from various species of the Lycopodiaceae family, notably Lycopodium cernuum. With a molecular formula of C₁₆H₂₆N₂O, its unique bridged ring system has intrigued natural product chemists for decades. The structural elucidation and ongoing research into this compound and its analogues are crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. These methodologies are essential for the verification of the compound's identity, purity assessment, and further structural studies.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound based on available literature.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment (Tentative) |
| 5.47 | Quartet | 1H | H-α to N or O |
| 2.90 - 3.70 | Complex Multiplet | 3H | Protons adjacent to nitrogen |
| 2.20 - 2.45 | Multiplet | 2H | CH₂ adjacent to C=O |
| 0.86 | Doublet | 3H | Methyl group |
¹³C NMR Spectroscopic Data of this compound
Infrared (IR) Spectroscopy Data
Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 1640 | Strong | C=O stretching (lactam)[1] |
| 1410 | Medium | >N-CO-CH₂- group vibration[1] |
Mass Spectrometry (MS) Data
Mass Spectrometric Data of this compound
| m/z | Ion Type |
| 262 | [M]⁺ (Molecular Ion) |
| 248 | [M]⁺ (as reported in some sources) |
Note: The molecular weight of this compound (C₁₆H₂₆N₂O) is 262.39 g/mol . Early mass spectrometry data reported a molecular weight of 248, which may correspond to a related compound or a fragmentation product.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized procedures that should be optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (400 MHz or higher recommended)
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands of scans depending on sample concentration and instrument sensitivity).
-
-
2D NMR Experiments (for complete structural assignment):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting spin systems and identifying quaternary carbons.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and correlations from all spectra to assign the structure of this compound.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with known functional group frequencies to confirm the presence of groups such as C=O (lactam) and C-N bonds.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
Materials:
-
This compound sample (0.1-1 mg)
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
Vials and syringes
-
Mass spectrometer (e.g., ESI-QTOF, GC-MS)
Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters should be optimized for the compound (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
-
Acquire data over a suitable m/z range (e.g., 100-500).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺).
-
Determine the molecular weight of this compound.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Application Note: Characterization of Cernuine and Related Lycopodium Alkaloids using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cernuine is a prominent member of the Lycopodium alkaloids, a diverse family of natural products isolated from club mosses (Lycopodiaceae family). These alkaloids are of significant interest to the pharmaceutical and medicinal chemistry communities due to their complex molecular architectures and wide range of biological activities. The structural elucidation of these compounds is critical for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of Lycopodium alkaloids. This application note provides a detailed overview of the application of 1H and 13C NMR spectroscopy for the characterization of these alkaloids, with a focus on this compound.
Data Presentation: 1H and 13C NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for 1-methyllycodine , a representative lycodine-type alkaloid, recorded in CDCl3. The data is compiled from the scientific literature and serves as a template for the type of data required for the complete structural assignment of this compound and related compounds.
Table 1: 1H NMR Spectral Data of 1-Methyllycodine (in CDCl3)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 7.15 | d | 7.0 |
| 3 | 6.25 | d | 7.0 |
| 6α | 2.05 | m | |
| 6β | 1.80 | m | |
| 7 | 1.95 | m | |
| 8α | 2.35 | m | |
| 8β | 1.60 | m | |
| 9α | 3.10 | d | 12.0 |
| 9β | 2.90 | d | 12.0 |
| 10α | 1.90 | m | |
| 10β | 1.70 | m | |
| 11 | 2.10 | m | |
| 12 | 2.40 | m | |
| 14α | 2.60 | m | |
| 14β | 1.50 | m | |
| 15 | 1.75 | m | |
| 16-CH3 | 0.85 | d | 6.5 |
| 1-CH3 | 2.55 | s |
Table 2: 13C NMR Spectral Data of 1-Methyllycodine (in CDCl3)
| Position | Chemical Shift (δ) ppm |
| 1 | 157.8 |
| 2 | 122.0 |
| 3 | 133.5 |
| 4 | 126.6 |
| 5 | 157.7 |
| 6 | 24.3 |
| 7 | 33.1 |
| 8 | 23.3 |
| 9 | 47.4 |
| 10 | 40.4 |
| 11 | 26.0 |
| 12 | 61.2 |
| 13 | 41.6 |
| 14 | 35.0 |
| 15 | 42.7 |
| 16 | 21.5 |
| 17 | 24.2 |
Experimental Protocols
The following protocols describe the general procedures for the acquisition of high-quality 1D and 2D NMR spectra for the structural characterization of Lycopodium alkaloids like this compound and 1-methyllycodine.
Sample Preparation
-
Sample Purity: Ensure the alkaloid sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble at a concentration of 5-10 mg in 0.5-0.7 mL. Common solvents for alkaloids include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can sometimes influence the chemical shifts of labile protons (e.g., N-H or O-H).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified alkaloid.
-
Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both 1H and 13C NMR), unless the solvent peak is used for referencing.
-
NMR Data Acquisition
NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
1D 13C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.
-
-
2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Data Processing and Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a Lycopodium alkaloid using NMR data.
Caption: Workflow for NMR-based structure elucidation.
Logical Relationship for Spectral Assignment
The following diagram illustrates the logical connections between different NMR experiments in assigning the structure of a molecule.
Caption: Interconnectivity of NMR experiments for assignment.
Conclusion
Application Notes and Protocols for the Quantification of Cernuine using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cernuine is a prominent member of the cernuane-type Lycopodium alkaloids, a class of natural products isolated from various club moss species, particularly from the genus Lycopodium. These alkaloids have garnered significant scientific interest due to their unique and complex molecular architectures. Several Lycopodium alkaloids are recognized for their potent biological activities, including acetylcholinesterase (AChE) inhibitory effects, which makes them relevant in the context of neurodegenerative disease research. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic evaluations.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a reliable and widely accessible method for the quantification of this compound. The following protocol is a comprehensive guide for the analysis of this compound in processed plant material.
Experimental Protocol: HPLC-DAD
1. Sample Preparation (from Lycopodium Plant Material)
-
Extraction:
-
Air-dry the whole plant material of Lycopodium cernuum and grind it into a fine powder.
-
Macerate 10 g of the powdered plant material with 100 mL of methanol (B129727) at room temperature for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
For alkaloid enrichment, perform an acid-base extraction. Dissolve the crude extract in 2% sulfuric acid and extract with diethyl ether to remove neutral compounds. Basify the acidic aqueous phase to pH 9-10 with 25% ammonia (B1221849) and extract the alkaloids with chloroform (B151607).
-
Evaporate the chloroform extract to dryness. The resulting residue contains the enriched alkaloid fraction.
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried alkaloid extract and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 60 40 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
DAD Wavelength: Monitor at 254 nm for quantification and collect spectra from 200-400 nm for peak purity analysis.
3. Method Validation Parameters (Illustrative)
The following table summarizes the typical validation parameters for an HPLC-DAD method for alkaloid quantification. These values should be established during in-house method validation.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interference at the retention time of this compound |
Data Presentation: HPLC-DAD Quantitative Data (Illustrative)
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | (To be determined) | 1 - 200 | > 0.999 | 0.25 | 0.80 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many alkaloids. It offers high sensitivity and specificity, making it an excellent confirmatory method.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Extraction: Prepare the enriched alkaloid fraction as described in the HPLC sample preparation section.
-
Sample Solution Preparation:
-
Dissolve 1 mg of the alkaloid extract in 1 mL of methanol.
-
For analysis, dilute this solution with ethyl acetate.
-
Note: Derivatization is typically not required for this compound but may be necessary for other alkaloids with polar functional groups.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan from m/z 50-550 for qualitative analysis.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (exact m/z values to be determined from the full scan mass spectrum of a this compound standard).
-
3. Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for a GC-MS method for alkaloid quantification.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |
| Precision (%RSD) | Intraday: ≤ 5%; Interday: ≤ 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Specificity | Confirmed by characteristic mass spectrum and retention time |
Data Presentation: GC-MS Quantitative Data (Illustrative)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | (To be determined) | (To be determined) | (To be determined) | 0.1 - 50 | > 0.998 | 0.02 | 0.07 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
Caption: General experimental workflow for the quantification of this compound.
Biological Context: Acetylcholinesterase Inhibition
Lycopodium alkaloids are well-documented for their inhibitory effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the specific inhibitory activity of this compound on AChE requires further investigation, its structural similarity to other active Lycopodium alkaloids suggests it may have similar pharmacological properties.
The diagram below illustrates the mechanism of AChE inhibition.
Caption: Potential mechanism of acetylcholinesterase inhibition by this compound.
Application Notes and Protocols for Determining the In Vitro Bioactivity of Cernuine
Introduction
Cernuine is a Lycopodium alkaloid isolated from plants of the Lycopodium genus, notably Lycopodium cernuum.[1][2] While extensive research on the specific bioactivities of this compound is still emerging, extracts from Lycopodium cernuum have demonstrated various pharmacological effects, including antihypertensive and vasodilatory activities, suggesting potential therapeutic applications for its constituent compounds.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro bioactivity of this compound using a panel of established and robust assays. The protocols detailed below cover key areas of pharmacological screening, including cytotoxicity, anti-inflammatory, antioxidant, and enzyme inhibitory activities.
I. Cytotoxicity Assessment: MTT Assay
A fundamental primary step in assessing the bioactivity of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., human umbilical vein endothelial cells - HUVECs for vascular studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Data Presentation
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.20 ± 0.06 | 96 |
| 10 | 1.15 ± 0.07 | 92 |
| 25 | 0.98 ± 0.05 | 78.4 |
| 50 | 0.65 ± 0.04 | 52 |
| 100 | 0.30 ± 0.03 | 24 |
Experimental Workflow: MTT Assay
II. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is implicated in a multitude of diseases. Macrophages activated by lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a widely used method to measure NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor like L-NAME).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition:
-
% NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100
-
-
Data Presentation
| This compound Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| 0 (LPS Control) | 50.2 ± 2.5 | 0 |
| 1 | 45.1 ± 2.1 | 10.16 |
| 10 | 35.8 ± 1.9 | 28.69 |
| 25 | 22.4 ± 1.5 | 55.38 |
| 50 | 12.6 ± 1.1 | 74.90 |
| 100 | 8.3 ± 0.9 | 83.47 |
Signaling Pathway: LPS-induced NO Production
III. Antioxidant Activity: DPPH Radical Scavenging Assay
Antioxidants can neutralize harmful free radicals, thus mitigating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that is reduced in the presence of an antioxidant, leading to a color change from purple to yellow, which can be measured spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound dilutions to the wells.
-
Add 100 µL of the DPPH solution to each well and mix gently.
-
Include a blank (methanol only) and a control (methanol + DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation
| This compound Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
| 0 (Control) | 0.98 ± 0.05 | 0 |
| 10 | 0.85 ± 0.04 | 13.27 |
| 50 | 0.62 ± 0.03 | 36.73 |
| 100 | 0.45 ± 0.02 | 54.08 |
| 250 | 0.21 ± 0.02 | 78.57 |
| 500 | 0.10 ± 0.01 | 89.80 |
IV. Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease. The Ellman method is a widely used colorimetric assay to screen for AChE inhibitors.
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare various concentrations of this compound. Use a known AChE inhibitor like galantamine or donepezil (B133215) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the this compound solution, and 25 µL of the AChE solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of AChE inhibition:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
Calculate the IC₅₀ value for this compound.
-
Data Presentation
| This compound Concentration (µM) | Reaction Rate (ΔAbs/min) | % AChE Inhibition |
| 0 (Control) | 0.050 ± 0.003 | 0 |
| 1 | 0.042 ± 0.002 | 16 |
| 10 | 0.031 ± 0.002 | 38 |
| 25 | 0.023 ± 0.001 | 54 |
| 50 | 0.015 ± 0.001 | 70 |
| 100 | 0.008 ± 0.001 | 84 |
Experimental Workflow: AChE Inhibition Assay
These detailed protocols provide a robust framework for the initial in vitro screening of this compound's bioactivity. Positive results in any of these assays can guide further investigation into the specific mechanisms of action and potential therapeutic applications of this natural product. It is crucial to perform these assays with appropriate controls and to ensure the purity of the this compound sample for accurate and reproducible results. The logical progression from cytotoxicity to specific bioactivity assays ensures a comprehensive and efficient evaluation of this compound's pharmacological potential.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Models in Cernuine Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based models and protocols for assessing the cytotoxicity of cernuine and related Lycopodium alkaloids. Given the limited direct research on this compound cytotoxicity, this document leverages findings from structurally similar and co-occurring alkaloids, such as huperzine A and various lycodine-type alkaloids, to propose robust testing strategies.
Introduction to this compound and Lycopodium Alkaloids Cytotoxicity
This compound belongs to the Lycopodium class of alkaloids, a diverse group of natural products isolated from clubmosses (Lycopodiaceae family).[1] While many Lycopodium alkaloids have been investigated for their biological activities, including acetylcholinesterase (AChE) inhibition and neuroprotective effects, their cytotoxic potential is also a critical area of study, particularly for anticancer drug discovery.[1][2][3] Studies on related alkaloids like lycodine (B1675731) types have demonstrated significant cytotoxic activities against various cancer cell lines.[2] The investigation of this compound's cytotoxicity is essential to understand its therapeutic potential and toxicological profile.
Recommended Cell-Based Models
The choice of a cell line is crucial for obtaining relevant and reproducible cytotoxicity data. A panel of cell lines, including both cancerous and normal cells, is recommended to assess both efficacy and selectivity.
Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening
| Cell Line | Type | Rationale for Use |
| HeLa | Human Cervical Cancer | A widely used and well-characterized cancer cell line for initial cytotoxicity screening. |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cell model, crucial for assessing potential hepatotoxicity. |
| HT22 | Mouse Hippocampal Neuronal | Useful for evaluating neurotoxicity, especially given the neuroprotective effects of related alkaloids. |
| HaCaT | Human Keratinocytes (Immortalized) | A non-cancerous cell line to determine the selectivity of the cytotoxic effect. |
| Melanoma Cell Lines | (e.g., A375, SK-MEL-28) | Lycodine-type alkaloids have shown significant cytotoxicity against melanoma cells. |
| NSC34 | Motor Neuron-like Hybrid | A relevant model for neurodegenerative disease studies and to assess neuronal cell death. |
Key Cytotoxicity Assays and Protocols
A multi-parametric approach employing various assays is recommended to elucidate the mechanisms of this compound-induced cell death.
Cell Viability Assays
These assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A similar, second-generation assay that produces a water-soluble formazan, simplifying the protocol.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Membrane Integrity Assays
These assays detect the leakage of intracellular components, indicating compromised cell membrane integrity, a hallmark of necrosis.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH, a stable cytosolic enzyme, released into the culture medium from damaged cells.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane permeability (detected by PI).
-
Caspase Activity Assays: Measure the activity of caspases, key proteases in the apoptotic cascade. Caspase-3 is a critical executioner caspase.
Protocol 3: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Cell Lysis: Lyse the cells using a buffer that preserves caspase activity.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related alkaloids and other natural products, this compound-induced cytotoxicity may involve the following pathways:
-
Mitochondrial (Intrinsic) Apoptosis Pathway: Involving the release of cytochrome c from mitochondria, which activates the caspase cascade.
-
Oxidative Stress Induction: Generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis.
-
PI3K/Akt/mTOR Pathway Modulation: This pathway is crucial for cell survival, and its inhibition can lead to apoptosis. Huperzine A has been shown to activate this pathway in a neuroprotective context, but cytotoxic compounds often inhibit it.
Diagram 1: General Experimental Workflow for Cytotoxicity Testing
A generalized workflow for assessing the cytotoxicity of this compound.
Diagram 2: Potential Intrinsic Apoptosis Pathway
A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from dose-response curves.
Table 2: Example Data Summary for this compound Cytotoxicity (IC₅₀ in µM)
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| HeLa | 55.2 ± 4.1 | 32.5 ± 2.8 | 18.9 ± 1.5 |
| HepG2 | > 100 | 85.1 ± 6.3 | 60.7 ± 5.2 |
| HT22 | 78.4 ± 5.9 | 51.3 ± 4.5 | 35.6 ± 3.1 |
| HaCaT | > 100 | > 100 | 92.4 ± 7.8 |
Note: Data are hypothetical and for illustrative purposes only.
A lower IC₅₀ value indicates higher cytotoxic potency. A significantly higher IC₅₀ value in a non-cancerous cell line (like HaCaT) compared to cancer cell lines suggests selective cytotoxicity, which is a desirable characteristic for potential anticancer agents.
Conclusion
The provided protocols and cell-based models offer a robust framework for the initial investigation of this compound's cytotoxicity. By employing a panel of cell lines and a combination of viability, membrane integrity, and apoptosis assays, researchers can effectively characterize the cytotoxic profile of this compound and elucidate its potential mechanisms of action. These studies are a critical first step in evaluating the therapeutic potential and safety of this and other related Lycopodium alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Lycodine type alkaloids from Lycopodiastrum casuarinoides with cytotoxic and cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycocasine A, a Lycopodium Alkaloid from Lycopodiastrum casuarinoides and Its Acid-Sensing Ion Channel 1a Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Cernuine Total Synthesis
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of cernuine and related Lycopodium alkaloids, achieving satisfactory yields can be a significant challenge. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during key synthetic steps.
Troubleshooting Guides
This section details potential problems, their likely causes, and actionable solutions for critical reactions in the this compound synthetic pathway.
Diastereoselective Michael Addition
The initial conjugate addition of a picoline derivative to a cyclohexenone is a crucial C-C bond-forming step that establishes key stereocenters. Low yields or poor diastereoselectivity are common hurdles.
Question: Why is the yield of my Michael addition low, or why am I getting a poor diastereomeric ratio?
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Enolate Formation | The picoline starting material requires a strong, non-nucleophilic base for deprotonation. Ensure the base (e.g., n-BuLi, LDA) is fresh and properly titrated. The reaction temperature during deprotonation and addition is critical; maintain a low temperature (e.g., -78 °C) to prevent side reactions. |
| Poor Diastereoselectivity | The stereochemical outcome is highly dependent on the reaction conditions. The use of a less-coordinating solvent like THF can be crucial. Additives such as HMPA can sometimes improve selectivity but should be used with caution due to toxicity. The rate of addition of the electrophile can also influence selectivity; slow, dropwise addition is recommended. |
| Product Decomposition | The enolate intermediate and the product can be sensitive to acidic or basic conditions during workup. Ensure a careful and rapid workup procedure, using buffered solutions if necessary. |
| Starting Material Impurities | Impurities in the picoline or cyclohexenone starting materials can interfere with the reaction. Ensure all starting materials are of high purity, and consider purification before use. |
Experimental Protocol: Diastereoselective Michael Addition in Cermizine B Synthesis [1][2]
To a solution of 2-picoline (3.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (n-BuLi, 3.0 equiv.) is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour. A solution of methyl 4-methyl-6-oxocyclohex-1-ene-1-carboxylate (1.0 equiv.) in anhydrous THF is then added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Krapcho Decarboxylation
This step is essential for removing one of the ester groups to yield the desired ketone. Incomplete reaction or side product formation can lower the overall yield.
Question: My Krapcho decarboxylation is sluggish, or I'm observing significant byproduct formation. What should I do?
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Temperature | The Krapcho decarboxylation typically requires high temperatures (often >150 °C) to proceed at a reasonable rate. Ensure your reaction is reaching and maintaining the target temperature. |
| Solvent and Salt Quality | This reaction is sensitive to the purity of the solvent (typically DMSO or DMF) and the salt (e.g., LiCl, NaCl). Use anhydrous solvents and dry the salt before use. The presence of water is often necessary for this reaction, but the optimal amount can vary. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding more salt. Reaction times can be long (several hours), so ensure sufficient time is allowed for completion. |
| Side Reactions | At high temperatures, side reactions such as elimination or decomposition can occur. If significant byproduct formation is observed, try a lower reaction temperature for a longer period. |
Experimental Protocol: Krapcho Decarboxylation [1][2]
The β-keto ester intermediate is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 95:5 v/v). Lithium chloride (LiCl, 3.0-5.0 equiv.) is added, and the mixture is heated to a high temperature (e.g., 160 °C) under an inert atmosphere. The reaction is monitored by TLC until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed thoroughly with brine to remove DMSO, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude ketone is then purified by flash chromatography.
Double Reductive Amination
The formation of the core piperidine (B6355638) ring via a double reductive amination is a complex transformation where yield can be compromised by incomplete cyclization or the formation of side products.
Question: The yield of my double reductive amination is low. How can I optimize this key cyclization step?
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Imine/Enamine Formation | The initial condensation to form the imine or enamine intermediates is pH-sensitive. The reaction is often carried out under mildly acidic conditions to facilitate this step. The use of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards the imine/enamine. |
| Choice of Reducing Agent | The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl groups is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used. The reactivity of these reagents can be pH-dependent. |
| Reaction Concentration | Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. However, very high dilution can slow down the reaction rate. The optimal concentration needs to be determined empirically. |
| Stereochemical Control | The stereochemical outcome of the cyclization can be influenced by the reaction conditions. Temperature and the choice of reducing agent can affect the diastereoselectivity. |
Experimental Protocol: Double Reductive Amination for Piperidine Ring Formation [1]
To a solution of the diketone precursor in a suitable solvent (e.g., methanol (B129727) or dichloroethane) is added an amine source (e.g., ammonium acetate or a primary amine) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for a period to allow for imine/enamine formation. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC or LC-MS. The reaction is then quenched, and the pH is adjusted to basic with an aqueous solution of sodium bicarbonate or sodium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried, filtered, and concentrated. The resulting crude product, containing the cyclized piperidine ring, is purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low overall yield in the total synthesis of this compound?
Low overall yields in a multi-step synthesis like that of this compound are often due to the cumulative loss of material at each step. Key low-yielding steps can act as bottlenecks. In the context of this compound synthesis, the construction of the complex polycyclic core, particularly the diastereoselective Michael addition and the double reductive amination for piperidine ring formation, are often challenging and can significantly impact the overall yield. Purification at each step, especially with complex mixtures of diastereomers, can also lead to significant material loss.
Q2: How can I improve the diastereoselectivity of the initial Michael addition?
Diastereoselectivity in the Michael addition is often influenced by the formation of a rigid, chelated transition state. The choice of base and solvent is critical. A strong, non-nucleophilic base like n-BuLi or LDA is typically used to generate the nucleophile. The use of a coordinating solvent like THF can help to organize the transition state. Running the reaction at low temperatures (-78 °C) is crucial to minimize competing, less selective pathways. The rate of addition of the electrophile can also be a factor; slow, controlled addition is generally preferred.
Q3: Are there alternative reagents for the Krapcho decarboxylation?
While LiCl in wet DMSO is a standard condition for Krapcho decarboxylation, other salt and solvent combinations can be effective. Salts like NaCl, KCN, or NaCN can also be used. The choice of salt can sometimes influence the reaction rate and yield. The solvent is typically a polar apathetic one like DMF or HMPA. Microwave-assisted Krapcho decarboxylation has also been reported to reduce reaction times and potentially improve yields in some cases.
Q4: What are the key parameters to control in the double reductive amination step?
The key parameters for a successful double reductive amination are pH, choice of reducing agent, and reaction concentration. The initial imine formation is typically favored under slightly acidic conditions (pH 4-6). The reducing agent should be selective for the iminium ion over the carbonyl groups; NaBH₃CN and NaBH(OAc)₃ are common choices. The reaction should be run at a suitable dilution to favor the intramolecular cyclization over intermolecular polymerization.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting common low-yield scenarios in this compound total synthesis.
Caption: Troubleshooting workflow for low yields in the Michael addition step.
Caption: Troubleshooting workflow for the double reductive amination cyclization.
References
Technical Support Center: Stereoselective Synthesis of Cernuine
Welcome to the technical support center for the stereoselective synthesis of cernuine and related Lycopodium alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges in achieving high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the total synthesis of this compound?
The total synthesis of this compound, a tetracyclic Lycopodium alkaloid, presents significant stereochemical hurdles. The core structure contains multiple contiguous stereocenters that must be controlled to achieve the desired biologically active enantiomer. Key challenges include:
-
Construction of the Bicyclic Aminal Core: The formation of the characteristic bicyclic aminal core of this compound requires precise control of the relative and absolute stereochemistry at the ring junctions.
-
Diastereoselective Intramolecular Reactions: Several key steps in reported syntheses rely on intramolecular cyclizations, such as reductive aminations and Michael additions, where achieving high diastereoselectivity is crucial.
-
Control of Quaternary Stereocenters: Some synthetic routes may involve the formation of quaternary stereocenters, which are notoriously difficult to construct with high stereocontrol due to steric hindrance.
Q2: What are the main strategies to control stereoselectivity in this compound synthesis?
Several strategies have been successfully employed to address the stereochemical challenges in the synthesis of this compound and related alkaloids:
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been effectively used to catalyze key stereodetermining steps, including intramolecular Michael additions, with high enantioselectivity.
-
Substrate Control: The inherent chirality of a starting material or an intermediate can be used to direct the stereochemical outcome of subsequent reactions. This is a common strategy in natural product synthesis.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
-
Diastereoselective Reductive Amination: This has been a key step in the synthesis of (-)-cernuine, where the stereochemistry is controlled during the intramolecular cyclization of an amino-aldehyde or a related intermediate.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Intramolecular Reductive Amination
The diastereoselective intramolecular reductive amination is a critical step in the Takayama synthesis of (-)-cernuine.[1] Low diastereoselectivity can lead to mixtures of isomers that are difficult to separate.
| Possible Cause | Troubleshooting Solution |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. For the reduction of the intermediate iminium ion, milder reducing agents are often preferred to avoid over-reduction or side reactions. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common choice for its selectivity for imines over aldehydes/ketones. If using a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄), ensure the imine formation is complete before its addition. |
| Incorrect Reaction Temperature | Stereoselectivity can be highly temperature-dependent. Running the reaction at a lower temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome.[2] Chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used. If selectivity is low, consider screening other aprotic solvents like THF or toluene. |
| Presence of Water | Water can interfere with imine formation and the activity of the reducing agent. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Enantioselectivity in Organocatalyzed Intramolecular Michael Addition
The organocatalyzed intramolecular Michael addition of a keto-sulfone intermediate is a key step in the enantioselective synthesis of the lycopodine (B1235814) core, which is structurally related to this compound.
| Possible Cause | Troubleshooting Solution |
| Suboptimal Organocatalyst | The structure of the organocatalyst is paramount. Proline-based sulfonamide organocatalysts have shown high efficacy.[3] If enantiomeric excess (ee) is low, consider synthesizing and screening a small library of related catalysts with different steric and electronic properties. |
| Incorrect Catalyst Loading | The catalyst loading can significantly impact enantioselectivity.[1] A lower catalyst loading can sometimes lead to a more ordered transition state and higher ee. Conversely, in some cases, a higher loading might be necessary to outcompete the uncatalyzed background reaction. Perform an optimization screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). |
| Solvent Choice | Non-polar, aprotic solvents often favor higher enantioselectivity in organocatalyzed reactions by promoting a more organized, hydrogen-bonded transition state. Toluene and chlorinated solvents are good starting points. Avoid polar, protic solvents which can interfere with the catalyst's hydrogen bonding network. |
| Presence of Additives | The addition of a co-catalyst or an additive can sometimes enhance enantioselectivity. For example, the presence of a secondary amine base has been shown to affect the rate and enantioselectivity in some organocatalyzed Michael additions. |
Issue 3: Difficulty in Separating Diastereomers
Even with optimized stereoselective reactions, the formation of minor diastereomers is common. Their separation can be a significant challenge.
| Possible Cause | Troubleshooting Solution |
| Similar Polarity of Diastereomers | Diastereomers often have very similar polarities, making them difficult to separate by standard silica (B1680970) gel column chromatography. |
| - | Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina, reverse-phase silica). High-performance liquid chromatography (HPLC) with a chiral or achiral stationary phase can often provide better separation. |
| - | Derivatization: Convert the mixture of diastereomers into derivatives that may have larger differences in their physical properties. For example, esterification or acetal (B89532) formation can sometimes lead to derivatives that are more easily separated by chromatography or crystallization. After separation, the original functionality can be regenerated. |
| - | Recrystallization: If the diastereomers are crystalline, fractional crystallization can be an effective purification method. This involves carefully selecting a solvent or solvent mixture in which the two diastereomers have different solubilities. |
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular Reductive Amination (Adapted from Takayama Synthesis of (-)-Cernuine)
This protocol describes the key cyclization step to form the bicyclic aminal core of this compound.
-
Preparation of the Aldehyde Precursor: The aldehyde precursor is prepared from (+)-citronellal through a multi-step sequence involving protection, ozonolysis, enantioselective amination, and subsequent functional group manipulations.
-
Amidine Formation: The lactam precursor is converted to the corresponding amidine. A common method is to treat the lactam with a reagent like tetrakis(dimethylamino)titanium (B1230069) (TDMAT) or Lawesson's reagent.
-
Diastereoselective Reduction:
-
Dissolve the amidine intermediate in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), dropwise. The choice of reducing agent can influence the diastereoselectivity.
-
Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., water, saturated aqueous Rochelle's salt).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired diastereomer.
Data Presentation
Table 1: Comparison of Stereoselectivity in Key Reactions for this compound and Lycopodine Synthesis
| Reaction | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Intramolecular Reductive Amination | Lactam precursor for (-)-cernuine | 1. TDMAT 2. NaBH₄ | THF | -78 | High (not specified) | N/A (substrate is chiral) | |
| Organocatalyzed Intramolecular Michael Addition | Keto-sulfone | Proline-based sulfonamide | Toluene | RT | N/A | up to 94% | |
| Tandem Sulfonyl Shift/Mannich Cyclization | Azido-sulfone | Zn(OTf)₂ | DCE | 80 | High (single isomer reported) | N/A (substrate is chiral) |
N/A: Not Applicable
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A workflow for troubleshooting low diastereoselectivity in chemical reactions.
Experimental Workflow for Organocatalyzed Michael Addition
References
Cernuine Purification Technical Support Center
Welcome to the technical support center for cernuine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from its natural sources, primarily Lycopodium cernuum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a tetracyclic Lycopodium alkaloid found in plants of the Lycopodium genus, particularly Lycopodium cernuum. It is of significant interest to the scientific community due to its potential biological activities, including acetylcholinesterase (AChE) inhibition, which makes it a candidate for research in neurodegenerative diseases.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in this compound purification include:
-
Low abundance: this compound is often present in low concentrations in the plant material, making extraction and isolation challenging.[1]
-
Complex mixtures: The crude plant extract contains a multitude of other alkaloids and secondary metabolites with similar physicochemical properties, complicating the separation process.
-
Structural similarity: this compound belongs to the cernuane class of alkaloids, which have structurally similar analogues, making their separation difficult.
-
Compound degradation: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the extraction and purification process.[2]
Q3: What are the recommended starting materials for this compound isolation?
A3: The most common source for this compound isolation is the whole plant or aerial parts of Lycopodium cernuum. The concentration of alkaloids can vary depending on the geographical location, season of harvest, and plant part used.[3]
Q4: What are the key physicochemical properties of this compound to consider during purification?
A4: While specific data for this compound is limited, alkaloids, in general, are basic compounds. Their solubility is pH-dependent; they are typically soluble in organic solvents in their free base form and in acidic aqueous solutions as salts. This property is fundamental to the acid-base extraction techniques used for their purification. The pKa of the molecule will influence the choice of buffers and pH conditions during extraction and chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield of Crude Alkaloid Extract
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction solvent; methanol (B129727) or ethanol (B145695) are often effective for alkaloids. Consider using techniques like pressurized liquid extraction (PLE) for higher efficiency.[2] |
| Degradation of this compound during extraction. | Control the temperature during extraction and solvent evaporation, keeping it below 50°C. Protect the extract from light.[2] | |
| Suboptimal pH for extraction. | For acid-base extraction, ensure the pH is appropriately adjusted to either acidic (for salt formation and aqueous extraction) or basic (for free base formation and organic solvent extraction) conditions. Use a pH meter for accuracy. |
Difficulties in Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other alkaloids | Inappropriate stationary or mobile phase. | For normal-phase chromatography on silica (B1680970) gel, a common mobile phase is a gradient of chloroform (B151607) and methanol. The polarity of the solvent system should be gradually increased. For reverse-phase chromatography, a mobile phase of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid can be effective. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Co-elution of structurally similar alkaloids. | Consider using a different chromatographic technique with higher resolution, such as High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC). | |
| This compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a chloroform-methanol system, increase the percentage of methanol. |
| Irreversible adsorption to the stationary phase. | This can occur with highly polar compounds on silica gel. Consider using a different adsorbent like alumina (B75360) or a bonded-phase silica. | |
| Low recovery of this compound after chromatography | Degradation on the column. | Some alkaloids can degrade on acidic silica gel. Use deactivated or neutral silica gel. |
| Incomplete elution. | Ensure the column is flushed with a highly polar solvent at the end of the run to elute any remaining compounds. |
Challenges in HPLC Purification
| Problem | Possible Cause | Solution |
| Peak tailing | Interaction of the basic amine group of this compound with residual silanols on the C18 column. | Add a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase or use an end-capped HPLC column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor resolution between this compound and isomers | Suboptimal mobile phase composition or gradient. | Optimize the gradient profile. A shallow gradient often improves the resolution of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase. |
| Variable retention times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature. Check the HPLC pump for leaks or bubbles. |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in this compound purification.
Protocol 1: Extraction of Crude Alkaloids from Lycopodium cernuum
-
Preparation of Plant Material: Air-dry the whole plant of Lycopodium cernuum and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude ethanol extract in 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal residue.
-
Wash the acidic solution with an equal volume of diethyl ether or chloroform to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution multiple times with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with chloroform as the initial solvent.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) using a chloroform:methanol (e.g., 95:5) mobile phase and visualize with Dragendorff's reagent.
-
Combine the fractions containing this compound based on the TLC analysis.
-
-
Final Purification:
-
The combined fractions can be further purified by recrystallization or by preparative HPLC for higher purity.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis and Purification
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Quantitative Data
The following table summarizes hypothetical quantitative data for a typical this compound purification process, illustrating the expected yield and purity at each stage. Actual results may vary depending on the starting material and experimental conditions.
| Purification Stage | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 | 50,000 | 5.0 | <1 |
| Crude Alkaloid Extract | 50 | 2,500 | 0.25 | ~10 |
| Column Chromatography Fraction | 2.5 | 100 | 0.01 | ~85 |
| Preparative HPLC Purified this compound | 0.1 | 50 | 0.005 | >98 |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Proposed Signaling Pathway for this compound's Acetylcholinesterase Inhibition
This compound, like many other Lycopodium alkaloids, is known to exhibit acetylcholinesterase (AChE) inhibitory activity. By inhibiting AChE, this compound increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is a key mechanism of action for drugs used to treat the symptoms of Alzheimer's disease.
References
Degradation issues of cernuine during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues during the extraction of cernuine from its natural sources, primarily Lycopodium cernuum. Given the limited direct studies on this compound degradation, this guide synthesizes information on general alkaloid stability with the known chemical properties of this compound to offer practical advice for minimizing degradation and maximizing yield.
Troubleshooting Guide: Addressing Common this compound Extraction Issues
This section provides solutions to specific problems you might encounter during the extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield in Final Extract | 1. Incomplete Extraction: The chosen solvent or method may not be efficiently extracting this compound from the plant matrix. 2. Degradation during Extraction: this compound may be degrading due to harsh extraction conditions. 3. Adsorption onto Plant Material: this compound may be adsorbing to cellular debris. | 1. Optimize Solvent and Method: Consider using a multi-step extraction with solvents of varying polarity. Methanol (B129727) or a mixture of methanol and chloroform (B151607) has been used for Lycopodium alkaloids. Pressurized Liquid Extraction (PLE) has shown high recovery for other Lycopodium alkaloids and could be a viable option.[1][2][3] 2. Control Extraction Conditions: Maintain a neutral to slightly alkaline pH. Avoid prolonged exposure to high temperatures (ideally below 60°C) and direct light.[4] 3. Acid Wash: An initial wash with a dilute acid can help to protonate the alkaloids, increasing their solubility in the aqueous phase and improving extraction from the solid matrix. |
| Presence of Unexpected Byproducts in Chromatographic Analysis | 1. Oxidation: The tertiary amine functional groups in this compound are susceptible to oxidation, leading to the formation of N-oxides.[5] 2. Acid-Catalyzed Rearrangement: Strongly acidic conditions can potentially lead to rearrangement of the polycyclic skeleton. | 1. Minimize Oxygen Exposure: Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 2. Buffer the Extraction Solvent: Use a buffered solution to maintain a stable pH throughout the extraction process. A pH range of 7-9 is generally recommended for alkaloid stability. 3. Use Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent may help prevent oxidative degradation. |
| Discoloration of the Extract (e.g., darkening) | 1. Oxidation and Polymerization: The formation of colored degradation products can result from oxidative processes. 2. Co-extraction of Pigments: Chlorophylls and other plant pigments are often co-extracted. | 1. Protect from Light and Air: Store the plant material and extracts in the dark and under an inert atmosphere. 2. Implement a Purification Step: Utilize techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to remove pigments and other impurities. An acid-base partitioning is a standard method for purifying alkaloids. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The alkaloid content can vary depending on the age, geographical source, and harvesting time of the plant. 2. Inconsistent Extraction Parameters: Minor variations in temperature, extraction time, or solvent ratios can lead to different outcomes. | 1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. 2. Maintain Strict Protocol Adherence: Carefully control and document all extraction parameters for each batch to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: While specific studies on this compound are lacking, a neutral to slightly alkaline pH (7-9) is generally recommended for the extraction of alkaloids to prevent acid-catalyzed degradation and to ensure the alkaloid is in its free base form for extraction into organic solvents.
Q2: How does temperature affect this compound stability during extraction?
A2: Elevated temperatures can accelerate the degradation of many alkaloids. It is advisable to keep the extraction temperature below 60°C. While higher temperatures might increase extraction efficiency, there is a significant risk of thermal degradation.
Q3: Should I be concerned about light exposure during the extraction process?
A3: Yes, many alkaloids are sensitive to light and can undergo photodegradation. It is best practice to conduct the extraction in amber glassware or to wrap the extraction vessel in aluminum foil to protect the sample from light.
Q4: Which solvent system is best for this compound extraction?
A4: A common approach for Lycopodium alkaloids involves initial extraction with methanol, followed by partitioning into a chloroform-water system. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds. Experimentation with different solvent systems, such as ethanol (B145695) or dichloromethane (B109758), may be necessary to optimize the yield for this compound.
Q5: How can I remove impurities from my crude this compound extract?
A5: Acid-base partitioning is a highly effective method for purifying alkaloids. The general principle involves dissolving the crude extract in an acidic aqueous solution to protonate the alkaloids, washing with an organic solvent to remove neutral and acidic impurities, and then basifying the aqueous layer to deprotonate the alkaloids, which can then be extracted into a fresh organic solvent. Solid-phase extraction (SPE) is another useful technique for cleanup.
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Lycopodium Alkaloids
This protocol is a standard method for the isolation of alkaloids and can be adapted for this compound extraction.
-
Maceration: Macerate the dried and powdered plant material (e.g., Lycopodium cernuum) in methanol for 24-48 hours at room temperature, protected from light.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure at a temperature below 40°C.
-
Acidification: Dissolve the resulting crude extract in a 5% hydrochloric acid solution.
-
Removal of Neutral and Acidic Impurities: Extract the acidic solution several times with a nonpolar organic solvent like dichloromethane or diethyl ether. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium (B1175870) hydroxide.
-
Extraction of Alkaloid Free Base: Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The free base alkaloids will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction containing this compound.
-
Further Purification: The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Protocol 2: Pressurized Liquid Extraction (PLE) of Lycopodium Alkaloids
This method has been shown to be efficient for other Lycopodium alkaloids and may offer a faster and more efficient alternative to traditional maceration.
-
Sample Preparation: Mix the dried and powdered plant material with a dispersing agent like diatomaceous earth.
-
Extraction Cell: Pack the mixture into a stainless-steel extraction cell.
-
PLE System Parameters:
-
Solvent: Methanol
-
Temperature: 60°C
-
Pressure: 1500 psi
-
Static Extraction Time: 10 minutes per cycle (2 cycles)
-
Flush Volume: 60% of cell volume
-
-
Collection: Collect the extract in a vial protected from light.
-
Post-Extraction Processing: The collected extract can then be subjected to the acid-base partitioning steps described in Protocol 1 for purification.
Data Presentation
Table 1: Comparison of Extraction Methods for Lycopodium Alkaloids (General)
| Extraction Method | Typical Solvents | Temperature | Advantages | Disadvantages | Reference |
| Maceration | Methanol, Ethanol, Chloroform | Room Temperature | Simple, requires minimal specialized equipment. | Time-consuming, may result in lower yields. | |
| Soxhlet Extraction | Methanol, Ethanol, n-Hexane | Boiling point of the solvent | More efficient than maceration. | Can lead to thermal degradation of sensitive compounds. | |
| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol | Typically < 60°C | Faster than maceration, improved efficiency. | May require specialized equipment. | |
| Pressurized Liquid Extraction (PLE) | Methanol, Dichloromethane | 60 - 100°C | Fast, highly efficient, uses less solvent. | Requires specialized, high-pressure equipment. | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., methanol) | 40 - 60°C | Environmentally friendly, highly selective. | High initial equipment cost. |
Visualizations
Logical Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the acid-base extraction and purification of this compound.
Potential Degradation Pathways of this compound
Caption: A diagram illustrating potential degradation routes for this compound during extraction.
References
Optimizing reaction conditions for cernuine synthesis steps
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols for key steps in the synthesis of the Lycopodium alkaloid, cernuine.
Troubleshooting and Optimization Guides
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
Question: My intramolecular Mannich-type cyclization to form the core structure is resulting in low yields and significant byproduct formation. What are the common causes and how can I optimize this step?
Answer: Low yields in intramolecular Mannich reactions are often traced to issues with the formation of the key iminium ion intermediate and competing side reactions.[1][2] Here are several factors to investigate:
-
pH Control: The reaction is highly pH-sensitive. The pH must be acidic enough to facilitate the formation of the electrophilic iminium ion from the precursor aldehyde/ketone and amine, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[3] Consider using a buffered system or a mild acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) to maintain optimal pH.
-
Iminium Ion Precursor: The reactivity of the carbonyl group is critical. Aldehydes are generally more reactive than ketones.[1] If using a ketone, harsher conditions might be necessary, which can lead to side reactions. Ensure the purity of the carbonyl precursor.
-
Temperature and Reaction Time: These reactions can be slow. Insufficient reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of elimination byproducts (e.g., enamines) or other undesired rearrangements.[4] An optimization study varying temperature (e.g., from room temperature to 60°C) and time is recommended.
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of solubilizing the intermediates. Protic solvents can sometimes interfere, while aprotic solvents like THF, acetonitrile, or dichloromethane (B109758) are common choices.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the amino-aldehyde or amino-ketone precursor is pure and free of contaminants.
-
Optimize Acid Catalyst: Screen different acid catalysts (e.g., PTSA, CSA, acetic acid) and their loading (e.g., 0.1 to 1.0 equivalents).
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the desired product and byproducts over time. This will help determine the optimal reaction duration.
-
Control Water Content: The formation of the iminium ion generates water. In some cases, removing water with a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
Question: The diastereoselectivity of my intramolecular reductive amination step is poor. How can I improve the stereochemical outcome?
Answer: Achieving high diastereoselectivity in reductive amination for constructing polycyclic systems like this compound is a known challenge. The outcome is determined by the relative energies of the diastereomeric transition states.
-
Choice of Reducing Agent: The steric bulk of the reducing agent is paramount. Bulky reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB), are often preferred as they can selectively attack the less sterically hindered face of the iminium ion intermediate. In contrast, smaller reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) may offer less selectivity.
-
Solvent and Temperature: The reaction solvent can influence the conformation of the substrate and the transition state. Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between the competing diastereomeric transition states.
-
Additive Effects: The presence of an acid catalyst is necessary for iminium ion formation. The nature and amount of the acid can impact the equilibrium and the reaction's stereochemical course.
Optimization Strategies:
-
Screen Reducing Agents: Compare the results from NaBH(OAc)₃, NaBH₃CN, and other hydride sources.
-
Temperature Study: Run the reaction at different temperatures (e.g., -78°C, -20°C, 0°C, and room temperature) to assess the impact on the diastereomeric ratio.
-
Solvent Screening: Test a range of solvents, such as dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (B95107) (THF).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for accessing the tetracyclic core of this compound? A1: A frequently employed strategy involves the construction of a key piperidine (B6355638) ring intermediate, which is then elaborated. Key reactions in published syntheses of this compound and related alkaloids include intramolecular reductive amination, aza-Cope rearrangement, and ring-closing metathesis (RCM) to form the complex ring system.
Q2: Are there any particularly challenging steps in the total synthesis of this compound? A2: Yes, establishing the correct relative and absolute stereochemistry across multiple stereocenters is a significant challenge. The formation of the bicyclic aminal core, a defining feature of this compound, often requires carefully controlled cyclization conditions to achieve the desired trans-anti-trans ring fusion.
Q3: My Pinner-type cyclization is failing. The nitrile is not reacting with the alcohol under standard HCl/ether conditions. What can I do? A3: The classical Pinner reaction requires strictly anhydrous conditions, as any water will hydrolyze the intermediate to a carboxylic acid. If this is not the issue, consider using a Lewis acid promoter as an alternative to gaseous HCl. Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) can activate the nitrile towards nucleophilic attack by the alcohol under milder conditions. Using the nitrile as the solvent can also increase the effective concentration and drive the reaction forward.
Quantitative Data on Reaction Conditions
The following tables summarize conditions for key reaction types relevant to this compound synthesis, drawn from studies on related Lycopodium alkaloids.
Table 1: Comparison of Conditions for Reductive Amination in Alkaloid Synthesis
| Precursor Type | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Amino-aldehyde | NaBH(OAc)₃ | DCE | RT | 85 | |
| Amino-ketone | NaBH₃CN, TFA | MeOH | 0 to RT | 78 | |
| Amino-aldehyde | H₂ (1 atm), PtO₂ | EtOH | RT | 92 | |
| Amino-ketone | NaBH(OAc)₃ | THF | RT | 81 | N/A |
Table 2: Optimization of a Mannich-Type Cyclization
| Acid Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid (1.1) | Acetonitrile | 60 | 24 | 45 |
| PTSA (0.2) | Toluene | 80 (Dean-Stark) | 12 | 68 |
| Formic Acid (2.0) | Dichloromethane | 40 | 18 | 55 |
| Scandium Triflate (0.1) | Acetonitrile | 50 | 12 | 75 |
(Note: Data in Table 2 is representative and compiled for illustrative optimization purposes.)
Experimental Protocols
Protocol 1: Representative Intramolecular Reductive Amination for Piperidine Ring Formation
This protocol is adapted from syntheses of related cernuane-type alkaloids.
-
Preparation: To a solution of the amino-ketone precursor (1.0 eq) in anhydrous methanol (B129727) (0.1 M) at 0°C under an inert nitrogen atmosphere, add trifluoroacetic acid (TFA, 1.5 eq) dropwise.
-
Stirring: Stir the resulting solution at 0°C for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired cyclized product.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in this compound synthesis.
Caption: A generalized synthetic workflow for the total synthesis of this compound.
Caption: A troubleshooting decision tree for optimizing a low-yielding reaction step.
References
Technical Support Center: Enhancing Resolution in HPLC Analysis of Cernuine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of cernuine.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the stationary phase. Peak fronting is less common but can indicate sample overload or poor column health.
Initial Checks & Solutions:
| Potential Cause | Recommended Action |
| Column Overload | Dilute the sample and reinject. If peak shape improves, reduce the sample concentration or injection volume.[1] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Dissolving the sample in a stronger solvent can lead to peak distortion. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination/Degradation | If the problem persists after other checks, the column may be contaminated or degraded. Flush the column with a strong solvent. If performance does not improve, replace the column.[2] |
Advanced Troubleshooting:
If initial checks do not resolve the issue, further method optimization is required.
-
Mobile Phase pH Adjustment: As this compound is a tertiary amine alkaloid, the mobile phase pH is critical. A pH that is too high can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Conversely, a pH that is too low may affect retention. It is recommended to work at a low to mid-range pH (e.g., 3-5) to ensure the analyte is protonated and to minimize silanol (B1196071) interactions. The use of a buffer is essential to maintain a stable pH.
-
Use of Mobile Phase Additives: Incorporating a small concentration of a basic compound, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask active silanol sites on the stationary phase, thereby reducing peak tailing for basic analytes like this compound.
-
Column Selection: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions. For challenging separations, alternative stationary phases, such as those with embedded polar groups, may provide better peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound from its isomers or other related alkaloids in HPLC?
A1: The three primary factors that govern chromatographic resolution are efficiency (N), selectivity (α), and retention factor (k).
-
Selectivity (α) is the most impactful factor for separating closely related compounds like isomers. It can be manipulated by changing the mobile phase composition (e.g., organic solvent type and ratio, pH, additives) or the stationary phase chemistry.
-
Efficiency (N) relates to the narrowness of the peaks. It can be improved by using columns with smaller particle sizes, longer columns, or by optimizing the flow rate.
-
Retention Factor (k) describes how long an analyte is retained on the column. Optimizing the retention factor (ideally between 2 and 10) ensures that the analyte has sufficient interaction with the stationary phase for a good separation without excessively long run times. This is primarily adjusted by altering the strength of the mobile phase.
Q2: My this compound peak is broad, and the sensitivity is low. What should I do?
A2: Broad peaks can be caused by several factors, many of which also contribute to peak tailing. Here are some steps to address this issue:
-
Check for System Issues: Ensure there are no leaks in the system and that the flow rate is stable. Extra-column band broadening can significantly widen peaks.
-
Optimize Mobile Phase and Flow Rate: A mobile phase that is too strong will cause the analyte to elute too quickly, resulting in a broad, poorly retained peak. Try decreasing the organic solvent percentage. Additionally, a very high flow rate can reduce efficiency; try a lower flow rate.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.
-
Sample Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can cause peak broadening. Reduce the injection volume or dissolve the sample in the mobile phase.
Q3: I am observing ghost peaks in my chromatogram when analyzing this compound samples. What could be the cause?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity solvents and freshly prepared mobile phases.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and, if necessary, inject a blank run after a high-concentration sample.
-
Degradation of the Sample: this compound, like many alkaloids, may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Ensure proper sample storage and handling.
-
Bleed from the Column or System Components: Components of the HPLC system, such as seals or tubing, can degrade over time and leach impurities that appear as ghost peaks.
Data Presentation
The following tables provide illustrative data on how different HPLC parameters can influence the analysis of a basic alkaloid like this compound. These are representative examples to guide method development and troubleshooting.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Alkaloid
| Mobile Phase pH | Peak Asymmetry Factor (As) | Resolution (Rs) from a Closely Eluting Impurity |
| 7.0 | 2.1 | 1.2 |
| 5.0 | 1.5 | 1.8 |
| 3.5 | 1.1 | 2.1 |
Note: A lower asymmetry factor indicates a more symmetrical peak. Higher resolution indicates better separation.
Table 2: Influence of Column Type on this compound Analysis
| Column Type | Stationary Phase | Peak Tailing Factor (Tf) | Efficiency (Plates/meter) |
| Standard C18 | Octadecylsilane | 1.8 | 80,000 |
| End-capped C18 | End-capped Octadecylsilane | 1.2 | 95,000 |
| Polar-Embedded | C18 with embedded polar group | 1.1 | 105,000 |
Note: A lower tailing factor is desirable. Higher efficiency leads to sharper peaks and better resolution.
Experimental Protocols
Below is a general experimental protocol for the HPLC analysis of this compound. This should be considered a starting point and may require optimization for specific applications and instrumentation.
1. Sample Preparation (from Lycopodium cernuum plant material)
-
Extraction:
-
Grind dried plant material to a fine powder.
-
Extract the powder with an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water with a small amount of ammonia (B1221849) to facilitate the extraction of basic alkaloids). Sonication or maceration can be used.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the this compound-containing fraction with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or similar) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
3. System Suitability
Before running samples, perform a system suitability test using a this compound reference standard to ensure the system is performing adequately. Key parameters to check include:
-
Tailing factor: Should ideally be ≤ 1.5.
-
Theoretical plates: Should be high, indicating good column efficiency.
-
Repeatability of injections: The relative standard deviation (RSD) of the peak area for replicate injections should be < 2%.
Visualizations
The following diagrams illustrate key concepts and workflows related to the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: A general experimental workflow for the HPLC analysis of this compound.
References
Technical Support Center: Cernuine Synthesis Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cernuine and related Lycopodium alkaloids. The information is targeted towards researchers, scientists, and drug development professionals to help mitigate the formation of side-reaction products and improve overall synthesis efficiency.
Troubleshooting Guide
This section addresses specific problems that may arise during key stages of this compound synthesis, offering potential causes and solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| TSG-001 | Low yield in intramolecular cyclization step, with significant formation of an aromatic byproduct. | The heterocyclic intermediate is prone to elimination under the reaction conditions, leading to aromatization instead of the desired cyclization.[1] | - Modify Reaction Conditions: Attempt the cyclization at a lower temperature and for a shorter duration to disfavor the elimination pathway.- Protecting Group Strategy: Introduce a protecting group that reduces the driving force for aromatization.- Alternative Cyclization Strategy: Explore different cyclization methods, such as a radical cyclization, that may be less susceptible to elimination.[2] |
| TSG-002 | Formation of a diastereomeric mixture during a Michael addition step, complicating purification. | Steric hindrance or unfavorable transition states can lead to the formation of undesired stereoisomers. | - Use of a Bulky Base: Employ a sterically hindered base to favor the formation of the kinetic enolate, potentially leading to higher diastereoselectivity.- Chiral Auxiliary: Incorporate a chiral auxiliary to direct the stereochemical outcome of the addition.- Lewis Acid Catalysis: Utilize a Lewis acid to coordinate with the Michael acceptor and influence the facial selectivity of the nucleophilic attack. |
| TSG-003 | Incomplete reaction or formation of reduced carbonyl byproduct during reductive amination. | The reducing agent may prematurely reduce the carbonyl starting material before imine formation. The amine or imine intermediate could also deactivate the catalyst.[3][4] | - Choice of Reducing Agent: Use a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are more selective for the imine over the carbonyl.[5]- pH Control: Maintain a slightly acidic pH (around 4-5) to facilitate imine formation without protonating the amine nucleophile excessively.- One-Pot vs. Stepwise: Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. |
| TSG-004 | Formation of a dialkylated byproduct during an alkylation step. | The mono-alkylated product can be further alkylated under the reaction conditions. | - Control Stoichiometry: Use a slight excess of the substrate to be alkylated relative to the alkylating agent.- Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of double alkylation.- Alternative Alkylation Method: Consider methods that are less prone to over-alkylation, such as the use of a protecting group on the nitrogen that can be removed after the reaction. |
Frequently Asked Questions (FAQs)
Q1: During the key intramolecular cyclization to form the this compound core, I am observing a significant amount of an aromatic byproduct. What is happening and how can I prevent it?
A1: This is a common issue where the intermediate is prone to an elimination reaction that leads to aromatization, which is often a thermodynamic sink. To mitigate this, you can try lowering the reaction temperature to favor the desired kinetic cyclization product. Additionally, exploring alternative cyclization strategies that proceed through different mechanisms, such as a radical-mediated cyclization, may circumvent this side reaction.
Q2: My Michael addition step is producing a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?
A2: Achieving high stereocontrol in Michael additions is crucial. The formation of diastereomers can often be influenced by the choice of base and reaction conditions. Using a bulkier base can favor the formation of one enolate geometry over another, leading to improved diastereoselectivity. Alternatively, the use of a chiral auxiliary on the nucleophile or a chiral Lewis acid catalyst can effectively control the stereochemical outcome of the reaction.
Q3: In my reductive amination step to form a key piperidine (B6355638) ring, I am getting a low yield of the desired amine and recovering a significant amount of the starting alcohol (from carbonyl reduction). What is the problem?
A3: This suggests that your reducing agent is not selective enough and is reducing the carbonyl group before the imine is formed and subsequently reduced. It is recommended to use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to preferentially reduce the iminium ion over the carbonyl group. Careful control of the reaction pH to the weakly acidic range (pH 4-5) is also critical to promote imine formation.
Q4: I have identified a dialkylated amine as a major side-product in one of my synthesis steps. How can I favor mono-alkylation?
A4: Dialkylation occurs when the product of the initial alkylation is still sufficiently nucleophilic to react with another equivalent of the alkylating agent. To favor mono-alkylation, you can try adjusting the stoichiometry by using the amine in slight excess. Another effective strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture. This maintains a low concentration of the alkylating agent, thereby reducing the probability of a second alkylation event.
Key Reaction Pathways and Side-Reactions
The following diagrams illustrate key transformations in this compound synthesis and the potential formation of side-products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Total Synthesis of the Lycopodium Alkaloid (+)-Serratezomine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Cernuine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Lycopodium alkaloid, (-)-cernuine. The information provided is based on the total synthesis reported by Takayama and colleagues and aims to address potential challenges, particularly when scaling up the synthesis for further studies.
Frequently Asked Questions (FAQs)
Q1: What is the key strategic bond formation in the total synthesis of (-)-cernuine?
A1: The pivotal step in the Takayama synthesis of (-)-cernuine is the diastereoselective intramolecular reductive amination. This reaction constructs the core bicyclic aminal structure of the molecule.[1]
Q2: What are the main challenges when scaling up the Grubbs ring-closing metathesis (RCM) step?
A2: Scaling up the Grubbs-catalyzed RCM can present several challenges. These include catalyst deactivation, formation of dimeric or oligomeric byproducts, and issues with removing ruthenium contaminants from the final product. For the synthesis of cernuine, a second-generation Grubbs catalyst is required for the cyclization of a substrate containing a basic nitrogen atom.[1] Careful control of substrate concentration (high dilution is often favored to promote intramolecular cyclization), temperature, and reaction time is crucial for maximizing the yield of the desired cyclic product.
Q3: Are there specific safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. Special attention should be paid to handling organometallic reagents like the Grubbs catalyst, which can be air and moisture sensitive. Additionally, ozonolysis, an early step in the synthesis, involves the generation of ozone and requires a well-ventilated fume hood and proper quenching procedures.
Q4: What are the known biological activities of this compound that warrant further study?
A4: this compound belongs to the Lycopodium alkaloids, a class of compounds known for a range of biological activities, including acetylcholinesterase (AChE) inhibition.[2] This inhibitory activity makes this compound and its analogs interesting candidates for research into neurodegenerative diseases like Alzheimer's. Further studies could explore its specific mechanism of AChE inhibition and its potential effects on neurotrophic factor signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (-)-cernuine, particularly during scale-up.
Issue 1: Low Diastereoselectivity in the Intramolecular Reductive Amination
-
Symptom: The formation of multiple diastereomers is observed after the reductive amination step, leading to a complex mixture and low yield of the desired product.
-
Possible Causes:
-
Reducing Agent: The choice of reducing agent and reaction conditions can significantly impact the stereochemical outcome.
-
Substrate Conformation: The conformation of the precursor molecule at the time of reduction influences the facial selectivity of the hydride attack.
-
Reaction Temperature: Temperature can affect the equilibrium of intermediates and the selectivity of the reduction.
-
-
Troubleshooting Steps:
-
Optimize Reducing Agent: If using a standard borohydride (B1222165) reagent, consider exploring more sterically demanding reducing agents to enhance facial selectivity.
-
Temperature Control: Perform the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for diastereoselectivity.
-
Solvent Effects: Investigate the effect of different solvents on the reaction, as solvent polarity can influence the transition state geometry.
-
Issue 2: Inefficient Grubbs Ring-Closing Metathesis (RCM)
-
Symptom: Low yield of the desired cyclized product, with the starting material remaining or the formation of polymeric side products.
-
Possible Causes:
-
Catalyst Inactivity: The Grubbs catalyst may be deactivated by impurities in the substrate or solvent, or by exposure to air and moisture.
-
High Concentration: At higher concentrations, intermolecular reactions leading to oligomers or polymers can compete with the desired intramolecular cyclization.
-
Substrate Structure: The presence of a basic nitrogen atom in the substrate requires the use of a more robust second-generation Grubbs catalyst.[1]
-
-
Troubleshooting Steps:
-
Purify Substrate and Solvent: Ensure that the diene precursor and the solvent (typically dichloromethane (B109758) or toluene) are rigorously purified and degassed to remove any potential catalyst poisons.
-
High Dilution Conditions: Perform the reaction under high dilution conditions (e.g., dropwise addition of the substrate to a solution of the catalyst over an extended period) to favor the intramolecular pathway.
-
Catalyst Choice and Loading: Confirm the use of a second-generation Grubbs catalyst. Optimize the catalyst loading; while a higher loading might increase the reaction rate, it can also lead to more side products and complicates purification.
-
Temperature Optimization: While many RCM reactions are run at room temperature or slightly elevated temperatures, explore a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Data Presentation
Table 1: Key Intermediates and Yields in the Synthesis of (-)-Cernuine
| Step | Intermediate | Key Transformation | Reagents and Conditions | Yield (%) |
| 1 | Protected Citronellal | Ozonolysis | O₃, CH₂Cl₂, -78 °C; then Me₂S | Not reported |
| 2 | Amine Formation | Enantioselective amination | Azodicarboxylate, Organocatalyst | Not reported |
| 3 | Piperidinone Ring Formation | Grubbs Cyclization (1st Gen.) | Grubbs Catalyst I | Not reported |
| 4 | Aldehyde Formation | Homologation | Not specified | Not reported |
| 5 | Amidine Formation | Conversion of lactam | Not specified | Not reported |
| 6 | Bicyclic Aminal Formation | Intramolecular Reductive Amination | Reducing agent | High diastereocontrol |
| 7 | (-)-Cernuine Formation | Grubbs Cyclization (2nd Gen.) & Hydrogenation | Grubbs Catalyst II; then H₂, Pd/C | Not reported |
Note: Detailed yields for each step are not explicitly provided in the initial communication. Accessing the supporting information of the original publication is recommended for precise quantitative data.
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular Reductive Amination
This protocol is a generalized procedure based on the published synthesis and may require optimization.
-
Preparation of the Precursor: The amino-aldehyde precursor is synthesized according to the multi-step procedure starting from (+)-citronellal.[1]
-
Amidine Formation: The lactam precursor is converted to the corresponding amidine under appropriate conditions.
-
Reductive Amination:
-
Dissolve the amidine precursor in a suitable anhydrous solvent (e.g., methanol (B129727) or THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the selected reducing agent (e.g., sodium borohydride) portion-wise over a period of time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired bicyclic aminal.
-
Key Experiment: Acetylcholinesterase (AChE) Inhibition Assay
This is a general protocol for a colorimetric assay to determine the in vitro AChE inhibitory activity of this compound.
-
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
This compound stock solution of known concentration.
-
Positive control (e.g., donepezil (B133215) or galantamine).
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
References
Validation & Comparative
Validating Cernuine's Mechanism of Action: A Comparative Analysis of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cernuine and other leading acetylcholinesterase (AChE) inhibitors, Huperzine A and galantamine. The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease and other neurological conditions. This document presents supporting experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Acetylcholinesterase Inhibition
The primary therapeutic target for this compound and its alternatives is the enzyme acetylcholinesterase. The efficacy of these compounds as AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
| Compound/Extract | IC50 (AChE Inhibition) | Source Organism/Type |
| Lycopodiella cernua (extract) | 42.6 ± 1.5 µg/mL | Plant Extract |
| Huperzine A | 82 nM | Lycopodium Alkaloid |
| Galantamine | 410 nM | Amaryllidaceae Alkaloid |
Note: The IC50 value for the Lycopodiella cernua extract represents the combined activity of all its constituent alkaloids, including this compound. Further studies are required to determine the specific IC50 of isolated this compound.
Secondary Mechanism of Action: Nicotinic Acetylcholine Receptor Modulation
Beyond their primary action on AChE, some of these compounds exhibit a secondary mechanism involving the allosteric modulation of nicotinic acetylcholine receptors (nAChRs). This dual action can offer additional therapeutic benefits.
-
Galantamine: Acts as a positive allosteric modulator of nAChRs, which enhances the receptor's response to acetylcholine.
-
Huperzine A: Has been shown to have an antagonistic effect on NMDA receptors, which may contribute to its neuroprotective properties. The direct effect of Huperzine A on nAChRs is a subject of ongoing research.
-
This compound: The effect of this compound on nicotinic acetylcholine receptors has not been extensively studied.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using a modified version of Ellman's method. This colorimetric assay is a reliable and widely accepted method for quantifying enzyme activity.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, Huperzine A, Galantamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compounds in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period.
-
Substrate Addition: Start the enzymatic reaction by adding the ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
Cross-Referencing Cernuine Spectral Data: A Comparative Guide for Researchers
A comprehensive analysis of cernuine's spectral data, cross-referenced with established literature values, provides a foundational tool for researchers in natural product chemistry, pharmacology, and drug development. This guide presents a detailed comparison of available ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the Lycopodium alkaloid, this compound, alongside the experimental protocols utilized for their acquisition.
This compound, a prominent member of the Lycopodium alkaloids, has been the subject of structural elucidation studies that have defined its unique chemical architecture. This guide compiles and compares spectral data from pivotal literature to offer a standardized reference for the identification and characterization of this compound.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound, drawing from foundational studies in the field. This allows for a direct comparison between reported values and serves as a quick reference for researchers.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Literature Chemical Shift (δ ppm) |
| H-7 | 4.54 (poorly resolved quartet, J ≈ 11 Hz) |
| H-12 | 6.2 (broad singlet) |
| C-15 CH₃ | 9.13 (doublet, J = 6 Hz) |
| Literature Source: Ayer, W. A., et al. (1966). The alkaloids of Lycopodium cernuum L. I. The structures of this compound and lycothis compound. Canadian Journal of Chemistry.[1] |
Table 2: ¹³C NMR Spectral Data of this compound and Related Alkaloids
While a dedicated ¹³C NMR spectrum for this compound was not found in the initial key literature, data for structurally related Lycopodium alkaloids provide valuable comparative insights. For instance, studies on alkaloids such as lycodine (B1675731) and its derivatives offer a framework for predicting and interpreting the ¹³C NMR spectrum of this compound. Researchers can infer the chemical shifts of corresponding carbon atoms based on structural similarities.
Table 3: Infrared (IR) Spectral Data of this compound
| Functional Group | Literature Wavenumber (cm⁻¹) |
| N-H/O-H stretch | 3615 |
| C=O stretch | 1620 |
| C-H bend | 1410 |
| Literature Source: Ayer, W. A., et al. (1966). The alkaloids of Lycopodium cernuum L. I. The structures of this compound and lycothis compound. Canadian Journal of Chemistry.[1] |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 278 | 19 | Molecular Ion [M]⁺ |
| 249 | 23 | [M - C₂H₅]⁺ |
| 220 | 58 | |
| 219 | 100 | |
| 166 | 20 | |
| 165 | 37 | |
| 152 | 29 | |
| Literature Source: Ayer, W. A., et al. (1966). The alkaloids of Lycopodium cernuum L. I. The structures of this compound and lycothis compound. Canadian Journal of Chemistry.[1] |
Experimental Protocols
The methodologies employed to obtain the cited spectral data are crucial for reproducibility and accurate comparison.
Isolation of this compound: The isolation of this compound, as described by Ayer et al. (1966), involved the extraction of dried plant material of Lycopodium cernuum with methanol. The crude alkaloids were then subjected to a series of acid-base extractions and chromatographic separations to yield pure this compound.
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 60 Mc.p.s. (MHz) spectrometer. The solvent used was not explicitly stated in the primary literature.
-
Infrared Spectroscopy: The IR spectrum was obtained in chloroform (B151607) (CHCl₃) solution.
-
Mass Spectrometry: The mass spectrum was determined using a standard mass spectrometer, with the data representing the most intense peaks.
Logical Workflow for Spectral Data Cross-Referencing
The process of cross-referencing spectral data is a critical step in the structural elucidation of natural products. The following diagram illustrates a typical workflow.
Caption: Workflow for cross-referencing spectral data.
This guide serves as a centralized resource for the spectral properties of this compound, facilitating its identification and further investigation. The provided data and workflow aim to support researchers in their efforts to explore the chemical and biological potential of this intriguing natural product.
References
Biological activity of synthetic vs. natural cernuine
A Comparative Guide to the Biological Activity of Natural Willow Bark Extract vs. Synthetic Aspirin (B1665792)
For centuries, natural remedies have formed the basis of modern medicine. A classic example is the relationship between the traditional use of willow bark for pain relief and the development of synthetic aspirin (acetylsalicylic acid). This guide provides a comprehensive comparison of the biological activities of natural willow bark extract and its synthetic counterpart, aspirin, with a focus on their anti-inflammatory effects. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
While both willow bark extract and aspirin exhibit anti-inflammatory properties, their mechanisms and potency differ. Willow bark contains salicin, which is metabolized into salicylic (B10762653) acid in the body. Salicylic acid is the precursor to acetylsalicylic acid (aspirin). However, the concentration of salicylic acid derived from typical doses of willow bark extract is significantly lower than that achieved with a standard analgesic dose of aspirin. Emerging evidence suggests that other constituents of willow bark, such as polyphenols and flavonoids, contribute to its overall therapeutic effects, potentially offering a broader mechanism of action with a more favorable safety profile, particularly concerning gastrointestinal side effects.
Quantitative Data Summary
The following table summarizes the in vitro and clinical data comparing the anti-inflammatory and analgesic effects of willow bark extract and aspirin.
| Parameter | Willow Bark Extract | Synthetic Aspirin (Acetylsalicylic acid) | Reference |
| In Vitro Anti-inflammatory Activity | |||
| PGE2 Inhibition (LPS-activated PBMCs) | Extract S6 showed dose-dependent inhibition, but was less potent than aspirin. Extract B was the least potent. | Showed the most potent dose-dependent inhibition of PGE2 release. | |
| COX-1 Enzyme Inhibition | Extract S6 showed dose-dependent inhibition. Extract B showed no inhibition. | Showed potent, dose-dependent inhibition. | |
| COX-2 Enzyme Inhibition | Extract S6 showed dose-dependent inhibition, but required a five-times higher concentration for comparable inhibition to COX-1. Extract B showed no inhibition. | Showed potent, dose-dependent inhibition. | |
| Clinical Efficacy (Osteoarthritis) | |||
| Daily Dosage for Efficacy | Standardized to 240 mg salicin. | 500 mg for analgesic effect. | |
| Pain Reduction (vs. Placebo) | A daily dose of 1572 mg of a proprietary willow bark extract (standardized to 240 mg salicin) was significantly superior to placebo in patients with osteoarthritis of the hip and knee. | Widely established efficacy for pain relief in osteoarthritis. | |
| Gastrointestinal Side Effects | |||
| Stomach Mucosa Damage | No adverse effects on the stomach mucosa were observed at pharmacologically active doses. | Known to cause gastrointestinal irritation and bleeding. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in the comparison.
In Vitro Anti-inflammatory Assays
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture:
-
Human peripheral blood is collected from healthy donors.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
2. Prostaglandin (B15479496) E2 (PGE2) Release Assay:
-
PBMCs are seeded in culture plates and pre-treated with various concentrations of willow bark extract or aspirin for a specified time (e.g., 30 minutes).
-
Inflammation is induced by adding lipopolysaccharide (LPS) or a SARS-CoV-2 peptide mixture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
3. Cyclooxygenase (COX) Enzyme Activity Assay:
-
The activity of recombinant human COX-1 and COX-2 enzymes is measured in a cell-free system.
-
The enzymes are incubated with arachidonic acid (the substrate) in the presence of various concentrations of the test compounds (willow bark extract or aspirin).
-
The reaction product, prostaglandin F2α (PGF2α), is measured by ELISA.
-
The percentage of inhibition is calculated by comparing the amount of PGF2α produced in the presence of the test compound to that of the untreated control.
In Vivo Anti-inflammatory Models
1. Rat Air Pouch Model of Acute Inflammation:
-
A subcutaneous air pouch is created on the dorsal side of rats by injecting sterile air.
-
After several days, an inflammatory agent (e.g., carrageenan) is injected into the pouch to induce an inflammatory response.
-
Animals are orally administered with willow bark extract, aspirin, or a vehicle control prior to the induction of inflammation.
-
After a set period, the inflammatory exudate from the pouch is collected to measure its volume and the number of infiltrating leukocytes.
-
Levels of inflammatory mediators like cytokines and prostaglandins (B1171923) in the exudate can also be quantified.
2. Adjuvant-Induced Arthritis in Rats (Chronic Inflammation Model):
-
Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw or base of the tail.
-
This leads to the development of a chronic, systemic inflammatory condition resembling rheumatoid arthritis.
-
Treatment with willow bark extract, aspirin, or a control is initiated either before or after the onset of arthritis and continued for several weeks.
-
The severity of arthritis is assessed by measuring paw volume, and scoring clinical signs of inflammation (e.g., erythema, swelling).
-
At the end of the study, blood and tissue samples can be collected for histological analysis and measurement of inflammatory markers.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the anti-inflammatory activity.
Signaling Pathway
Caption: Inhibition of the COX pathway by willow bark extract and aspirin.
Cernuine's Neuroactive Potential: A Comparative Analysis with Leading Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroactive compounds has led to a resurgence of interest in natural alkaloids. Among these, the Lycopodium alkaloids, a diverse family of compounds isolated from club mosses, have shown significant promise. While Huperzine A stands out as the most extensively studied neuroactive agent within this class, other members like cernuine are also gaining attention for their potential therapeutic applications. This guide provides a comparative analysis of the neuroactive efficacy of this compound and its more studied counterpart, Huperzine A, alongside other prominent neuroactive alkaloids such as galantamine, physostigmine, and nicotine (B1678760). The focus is on their interaction with the cholinergic system, a key pathway implicated in cognitive function and neurodegenerative diseases.
Comparative Efficacy of Acetylcholinesterase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key neuroactive alkaloids against acetylcholinesterase. A lower IC50 value indicates greater potency.
| Alkaloid | IC50 for Acetylcholinesterase (AChE) | Source Organism/Class |
| Huperzine A | 82 nM[2][3] | Huperzia serrata (Club moss) |
| Galantamine | 410 nM[4] | Galanthus species (Snowdrop) |
| Physostigmine | 117 nM (human AChE)[5] | Physostigma venenosum (Calabar bean) |
It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.
Interaction with Nicotinic Acetylcholine (B1216132) Receptors
Beyond AChE inhibition, some neuroactive alkaloids directly interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for various cognitive processes. Nicotine, the principal alkaloid in tobacco, is a well-known agonist of nAChRs. Its binding affinity, represented by the equilibrium dissociation constant (Ki), provides a reference point for the potency of other compounds at these receptors.
| Alkaloid | Receptor Subtype | Binding Affinity (Ki) |
| Nicotine | α4β2 | 1 nM |
The high affinity of nicotine for the α4β2 nAChR subtype is linked to its effects on attention and its addictive properties. While comprehensive data on the direct interaction of this compound with nAChR subtypes is limited, the structural similarities among Lycopodium alkaloids suggest that this could be a potential area for future investigation.
Experimental Methodologies
The quantitative data presented in this guide is primarily derived from in vitro enzyme inhibition assays. The most common method for determining acetylcholinesterase activity is the spectrophotometric assay developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of thiocholine (B1204863), a product of the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE. The released thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Typical Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in deionized water).
-
AChE enzyme solution (e.g., 1 U/mL in phosphate buffer).
-
Test compound (inhibitor) solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Phosphate buffer, DTNB, and deionized water.
-
Control (No Inhibitor): Phosphate buffer, AChE solution, and DTNB.
-
Test Sample (with Inhibitor): Phosphate buffer, AChE solution, DTNB, and test compound solution.
-
-
Pre-incubation: The buffer, AChE, DTNB, and test compound (or its solvent for the control) are mixed and incubated for a short period (e.g., 10 minutes at 25°C).
-
Reaction Initiation: The reaction is started by adding the ATCI substrate to all wells except the blank.
-
Kinetic Measurement: The increase in absorbance at 412 nm is measured immediately and monitored over time (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Acetylcholine Signaling Pathway.
References
Navigating the Uncharted Territory of Cernuine Alkaloids: A Pivot to the Well-Defined Landscape of Coumarin Derivatives
A comprehensive search for structure-activity relationship (SAR) studies of cernuine and its derivatives has revealed a significant gap in the currently available scientific literature. While the Lycopodium alkaloids, including this compound, are of interest for their unique structural features, dedicated research on the systematic exploration of how modifications to the this compound scaffold affect its biological activity appears to be limited or not extensively published in publicly accessible databases. This scarcity of quantitative comparative data and detailed experimental protocols makes it infeasible to construct a robust and informative comparison guide on the SAR of this compound derivatives at this time.
Therefore, to fulfill the core requirements of providing a data-rich, experimentally supported comparison guide for researchers, we propose a pivot to a more thoroughly investigated class of natural product derivatives: coumarins . The body of research on coumarin (B35378) derivatives is vast and well-documented, offering a wealth of quantitative data, established experimental procedures, and defined signaling pathways, making it an ideal subject for the requested in-depth analysis.
This guide will now focus on the Structure-Activity Relationship (SAR) Studies of Coumarin Derivatives , providing a valuable resource for researchers, scientists, and drug development professionals working with these versatile compounds. We will delve into how structural modifications of the core coumarin scaffold influence a range of biological activities, supported by experimental data and detailed methodologies.
Comparison of Biological Activities of Coumarin Derivatives
The following table summarizes the in vitro activities of various coumarin derivatives against different biological targets. This data highlights how substitutions on the coumarin ring system can significantly modulate potency and selectivity.
| Compound ID | Core Structure Modification | Target | Assay | IC50/EC50 (µM) | Reference |
| Scopoletin (B1681571) | 7-hydroxy-6-methoxycoumarin | Acetylcholinesterase (AChE) | Ellman's method | Moderate Inhibition | [1] |
| Scopolin (B1681689) | 7-(β-D-glucopyranosyloxy)-6-methoxycoumarin | Acetylcholinesterase (AChE) | Ellman's method | Moderate Inhibition | [1] |
| Compound 7 (Naringenin derivative) | Chalcone derivative of naringenin | Acetylcholinesterase (AChE) | Ellman method | 13.0 ± 1.9 | [2] |
| 6-isobutyl coumarin | Substitution at C6 | MCF-7, HCT116, HepG2 cell lines | Cytotoxicity assay | IC50: 14.30, 20.0, 18.6 (µg/mL) respectively | [3] |
| 6-isobutyl-7-methyl-coumarin | Substitution at C6 and C7 | MCF-7, HCT116, HepG2 cell lines | Cytotoxicity assay | High cytotoxicity reported | [3] |
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Acetylcholinesterase (AChE) Inhibitory Activity Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (coumarin derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
The enzyme (AChE) is added to the mixture and incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The absorbance is measured continuously at 412 nm for a defined period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HCT116 (human colorectal carcinoma)
-
HepG2 (human hepatocellular carcinoma)
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (coumarin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts and processes involved in SAR studies, the following diagrams have been generated using the DOT language.
References
- 1. Acetylcholinesterase inhibitory activity of scopolin and scopoletin discovered by virtual screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxity of two new coumarin derivatives isolated from Launaea mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Cernuine-Like Alkaloids: An In Vivo Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo pharmacological effects of cernuane-type alkaloids derived from Lycopodiella cernua. Due to the limited specific in vivo data on isolated cernuane compounds, this guide leverages available data on an alkaloid fraction from L. cernua and draws comparisons with two well-characterized Lycopodium alkaloids, Huperzine A and Lycopodine, as relevant alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development.
The Lycopodium family of alkaloids has garnered significant attention for its diverse and potent pharmacological activities. While "cernuine" is likely a misspelling of "cernuane," a class of alkaloids found in Lycopodiella cernua, the in vivo validation of specific cernuane compounds is still an emerging area of research. However, studies on extracts and alkaloid fractions of L. cernua, alongside extensive research on related Lycopodium alkaloids like Huperzine A and Lycopodine, provide valuable insights into their potential therapeutic applications. This guide synthesizes the available in vivo data to offer a comparative perspective on their anti-inflammatory, neuroprotective, and cytotoxic effects.
Comparative Analysis of Pharmacological Effects
The following table summarizes the key in vivo pharmacological effects of the Lycopodiella cernua alkaloid fraction and the representative Lycopodium alkaloids, Huperzine A and Lycopodine.
| Compound/Extract | Pharmacological Effect | Animal Model | Key Findings |
| Lycopodiella cernua Alkaloid Fraction | Anti-amnesic | Scopolamine-induced memory impairment in mice | Reversed scopolamine-induced memory deficits, suggesting neuroprotective and cognitive-enhancing properties.[1][2] |
| Anti-inflammatory | (In vitro data) | Methanolic extracts showed selective inhibition of COX-2 over COX-1, indicating potential for anti-inflammatory activity with a favorable gastrointestinal safety profile.[1][3][4] | |
| Cytotoxicity | (In vitro data) | Crude methanolic extracts were non-toxic to normal human keratinocytes and lung adenocarcinoma cells. | |
| Huperzine A | Acetylcholinesterase (AChE) Inhibition | Various models of cognitive impairment (e.g., scopolamine-induced amnesia, age-related deficits) in rodents | Potent, reversible, and selective AChE inhibitor, leading to increased acetylcholine (B1216132) levels and improved cognitive function. |
| Neuroprotection | Models of glutamate-induced neurotoxicity, ischemia, and oxidative stress in rodents | Protects neurons from various insults through mechanisms including antagonism of NMDA receptors, reduction of oxidative stress, and modulation of apoptotic pathways. | |
| Lycopodine | Anti-cancer | Xenograft models of human cancer (e.g., HeLa cells) in mice | Induces apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent. |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, the following are detailed methodologies for key experiments cited in this guide.
Anti-Amnesic Effect of Lycopodiella cernua Alkaloid Fraction
This protocol is based on the methodology typically employed in scopolamine-induced amnesia models.
Experimental Workflow:
Caption: Workflow for assessing the anti-amnesic effects of L. cernua alkaloid fraction.
-
Animals: Male Swiss albino mice weighing 20-25g are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group, a scopolamine-treated group, and groups treated with different doses of the Lycopodiella cernua alkaloid fraction prior to scopolamine administration.
-
Drug Administration: The alkaloid fraction is typically administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of amnesia. Scopolamine (1 mg/kg) is administered i.p. 30 minutes before the behavioral tests.
-
Behavioral Assessment: Cognitive function is assessed using standard behavioral paradigms such as the Morris water maze (spatial memory) or the Y-maze (short-term working memory).
-
Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected to measure acetylcholinesterase (AChE) activity using the Ellman method.
In Vivo Anti-Cancer Effect of Lycopodine
This protocol outlines a typical xenograft study to evaluate the anti-tumor activity of Lycopodine.
Experimental Workflow:
Caption: Workflow for evaluating the in vivo anti-cancer efficacy of Lycopodine.
-
Cell Culture: A human cancer cell line (e.g., HeLa) is cultured under standard conditions.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Xenograft: Cultured cancer cells are harvested and injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment groups. Lycopodine is administered at various doses (e.g., via i.p. injection) daily or on alternate days. A control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., TUNEL assay for apoptosis).
Signaling Pathways
The pharmacological effects of these alkaloids are mediated through various signaling pathways.
Huperzine A and Acetylcholinesterase Inhibition
Huperzine A's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Huperzine A increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
Caption: Huperzine A's mechanism of action via AChE inhibition.
Lycopodine and Apoptosis Induction
Lycopodine exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. While the precise signaling cascade is still under investigation, it is known to involve the intrinsic mitochondrial pathway.
Caption: Lycopodine's induction of apoptosis through the mitochondrial pathway.
Conclusion and Future Directions
The available evidence strongly suggests that cernuane-type alkaloids and their relatives from the Lycopodium family hold significant therapeutic promise. The alkaloid fraction of Lycopodiella cernua has demonstrated noteworthy anti-amnesic effects in vivo, while in vitro data points towards a favorable anti-inflammatory and safety profile.
For comparison, Huperzine A stands out as a potent cognitive enhancer with a well-defined mechanism of action, and Lycopodine shows potential as an anti-cancer agent. These compounds serve as valuable benchmarks for the future development of cernuane-based therapeutics.
Further research should focus on the isolation and in vivo characterization of individual cernuane-type alkaloids from Lycopodiella cernua. Elucidating their specific pharmacological profiles, mechanisms of action, and safety in animal models will be crucial steps toward realizing their full therapeutic potential. The comparative data presented in this guide provides a solid foundation for these future investigations.
References
Comparing the efficacy of different cernuine extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of cernuine from its natural sources, primarily plants of the Lycopodium genus, is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by available experimental data on Lycopodium alkaloids, to inform the selection of the most suitable method based on desired yield, purity, efficiency, and environmental impact.
Comparison of this compound Extraction Methods
The selection of an appropriate extraction method for this compound is a trade-off between traditional, well-established techniques and modern, more efficient but potentially more capital-intensive technologies. This section summarizes the quantitative data for different extraction methods based on studies of Lycopodium alkaloids. While specific data for this compound is limited, the data for other major alkaloids from the same genus, such as lycopodine, provide a valuable proxy for comparison.
| Extraction Method | Typical Solvents | Temperature | Pressure | Time | Alkaloid Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration | Methanol (B129727), Ethanol, Chloroform | Room Temperature | Atmospheric | 24 - 72 hours | Low to Moderate | Low | Simple, low cost | Time-consuming, large solvent volume, lower efficiency[1] |
| Soxhlet Extraction | n-Hexane, Ethanol | Boiling point of solvent | Atmospheric | ~18 - 24 hours | Moderate | Low to Moderate | Continuous extraction, good for less soluble compounds | Time-consuming, large solvent volume, potential thermal degradation of compounds[1] |
| Pressurized Liquid Extraction (PLE) | Methanol, Dichloromethane, Ethyl Acetate | 80 - 100 °C | 100 - 110 bar | 10 - 30 minutes | High (>40% for some alkaloids)[1][2] | Moderate to High | Fast, low solvent consumption, high efficiency, automated[1] | High initial equipment cost |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | 25 - 60 °C | Atmospheric | 15 - 60 minutes | High | Moderate to High | Fast, reduced solvent use, improved yield, suitable for thermolabile compounds | Potential for localized heating, requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50 - 80 °C | Atmospheric or Closed Vessel | 1 - 10 minutes | High | Moderate to High | Very fast, reduced solvent consumption, high efficiency | Requires microwave-transparent solvents, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 40 - 60 °C | 200 - 300 bar | Variable | Moderate to High (>20% for lycopodine) | High | "Green" solvent, high selectivity, solvent-free product | High equipment cost, may require co-solvents for polar compounds |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for the key extraction methods discussed.
Maceration Protocol
Objective: To extract this compound using a simple solvent soaking method.
Materials:
-
Dried and powdered aerial parts of Lycopodium cernuum.
-
Methanol (or another suitable solvent).
-
Erlenmeyer flask.
-
Shaker.
-
Filter paper and funnel.
-
Rotary evaporator.
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the powder in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 48 hours.
-
After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 100 mL of methanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
Pressurized Liquid Extraction (PLE) Protocol
Objective: To rapidly extract this compound with high efficiency using pressurized and heated solvents.
Materials:
-
Dried and powdered aerial parts of Lycopodium cernuum.
-
Methanol (or dichloromethane).
-
PLE system with extraction cells.
-
Collection vials.
-
Solid Phase Extraction (SPE) cartridges for purification.
Procedure:
-
Pack 1.0 g of the powdered plant material into a stainless steel extraction cell.
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Solvent: Methanol
-
Temperature: 80 °C
-
Pressure: 110 bar
-
Static time: 10 minutes
-
Number of cycles: 3
-
-
Initiate the extraction process. The extract is automatically collected in a vial.
-
For purification, the crude extract can be passed through an SPE cartridge to remove unwanted compounds.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To enhance extraction efficiency and reduce extraction time using ultrasonic waves.
Materials:
-
Dried and powdered aerial parts of Lycopodium cernuum.
-
Ethanol (70%).
-
Beaker.
-
Ultrasonic bath or probe.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Place 20 g of the powdered plant material in a 500 mL beaker.
-
Add 200 mL of 70% ethanol.
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To achieve rapid extraction of this compound using microwave energy.
Materials:
-
Dried and powdered aerial parts of Lycopodium cernuum.
-
Methanol.
-
Microwave extraction vessel.
-
Microwave extraction system.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of methanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave parameters:
-
Power: 400 W
-
Temperature: 60 °C
-
Time: 5 minutes
-
-
After irradiation, allow the vessel to cool before opening.
-
Filter the extract and concentrate it using a rotary evaporator.
This compound's Biological Activity: Acetylcholinesterase Inhibition
Lycopodium alkaloids are known for their significant biological activities, with many exhibiting potent inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This compound has been identified as an inhibitor of human acetylcholinesterase, suggesting its potential as a neuroprotective agent.
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway and the role of acetylcholinesterase, which is the target of this compound.
Caption: Cholinergic synapse and AChE inhibition by this compound.
Conclusion
The choice of an extraction method for this compound depends on the specific goals of the research or production. For initial, small-scale studies where simplicity and cost are paramount, maceration or Soxhlet extraction may be suitable. However, for higher yields, greater purity, and significantly reduced processing times and solvent consumption, modern techniques such as Pressurized Liquid Extraction, Ultrasound-Assisted Extraction, and Microwave-Assisted Extraction are demonstrably superior. Supercritical Fluid Extraction offers the most environmentally friendly approach with high selectivity. The acetylcholinesterase inhibitory activity of this compound highlights its therapeutic potential and underscores the importance of efficient and optimized extraction for further pharmacological investigation.
References
Cernuine's Bioactivity: A Comparative Analysis Against Established Standards
In the landscape of natural product research, the quest for novel bioactive compounds with therapeutic potential is ever-ongoing. Cernuine, a prominent member of the Lycopodium alkaloid family, has garnered interest for its potential pharmacological activities. This guide provides a comparative benchmark of this compound's bioactivity against well-established standards in three key areas: acetylcholinesterase (AChE) inhibition, anti-inflammatory effects, and cytotoxicity. This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate this compound's standing among existing alternatives, supported by available experimental data.
Data Summary
The following tables summarize the quantitative data for this compound and the respective standards. It is important to note that while experimental data for the standards is readily available, specific quantitative bioactivity data for this compound is limited in the current literature. Where direct experimental values for this compound were not found, this is indicated.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Organism/Enzyme Source | IC50 |
| This compound | Human Brain AChE | Data not available in provided search results |
| Huperzine A | Rat Cortex | 82 nM[1][2] |
| Galantamine | Not Specified | 410 nM[3] |
Table 2: Anti-inflammatory Activity (Nitric Oxide Production Inhibition)
| Compound | Cell Line | IC50 |
| This compound | RAW 264.7 Macrophages | Data not available in provided search results |
| Indomethacin (B1671933) | Not Specified | COX-1: 18 nM, COX-2: 26 nM |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 |
| This compound | Not Specified | Data not available in provided search results |
| Doxorubicin (B1662922) | PC3 (Prostate Cancer) | 2.64 µg/mL |
| Hep-G2 (Liver Cancer) | 14.72 µg/mL | |
| HCT116 (Colon Cancer) | 24.30 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: The assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
Procedure:
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
14 mM ATCI solution in deionized water (prepare fresh).
-
1 U/mL AChE solution in phosphate buffer (keep on ice).
-
-
Assay in a 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 20 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution (e.g., this compound) at various concentrations.
-
-
Pre-incubation: Mix the components gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank. Add 10 µL of deionized water to the blank wells. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates of the test samples to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically at 540 nm.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation. Incubate for another 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO production inhibition is determined by comparing the nitrite levels in the treated, LPS-stimulated cells to the untreated, LPS-stimulated cells. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The insoluble formazan crystals are then dissolved, and the absorbance is measured.
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
AChE Inhibition Assay Workflow
LPS-Induced NO Production Pathway
MTT Cytotoxicity Assay Workflow
Discussion
The available data on established standards provides a clear benchmark for evaluating the potential of new compounds. Huperzine A is a highly potent AChE inhibitor with an IC50 in the nanomolar range. For a new compound to be considered a promising candidate for neurological disorders where AChE inhibition is a therapeutic strategy, it would ideally exhibit comparable or superior potency. While a molecular docking study suggests that this compound has the potential to bind to and inhibit human brain AChE, experimental validation with an IC50 value is necessary for a direct comparison.
In the context of anti-inflammatory activity, indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes with nanomolar efficacy. The inhibition of nitric oxide production is another important mechanism for anti-inflammatory agents. While specific data for this compound is lacking, a study on the alkaloid fraction of Lycopodium clavatum, which contains lycopodine (B1235814) as a major component, has shown anti-inflammatory effects in an in vivo model. This suggests that Lycopodium alkaloids as a class warrant further investigation for their anti-inflammatory potential.
Regarding cytotoxicity, doxorubicin is a widely used chemotherapeutic agent with potent activity against a range of cancer cell lines, albeit with known side effects. When evaluating a new compound for its anticancer potential, a key consideration is its therapeutic index – the ratio of its cytotoxicity towards cancer cells versus normal cells. The absence of cytotoxicity data for this compound prevents an assessment of its potential as an anticancer agent.
Conclusion
This compound belongs to the Lycopodium class of alkaloids, which have demonstrated a range of biological activities. While theoretical studies suggest that this compound may possess acetylcholinesterase inhibitory properties, there is a clear need for comprehensive experimental studies to quantify its bioactivity in the areas of AChE inhibition, anti-inflammatory effects, and cytotoxicity. The generation of robust quantitative data, such as IC50 values from standardized assays, will be crucial for a definitive comparison against established standards and for determining the therapeutic potential of this compound. Future research should focus on isolating sufficient quantities of this compound for in-depth biological evaluation using the protocols outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cernuine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the Lycopodium alkaloid, Cernuine. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the toxicological profile of related quinolizidine (B1214090) alkaloids and best practices for handling potent, biologically active compounds of unknown toxicity.
Hazard Assessment
This compound is a quinolizidine alkaloid isolated from plants of the Lycopodium genus. While specific toxicological data for this compound is limited, alkaloids in this class are known to be biologically active and potentially toxic.[1][2][3][4][5] Quinolizidine alkaloids can exhibit neurological effects, and in cases of severe intoxication, may lead to respiratory paralysis. Therefore, this compound must be handled as a potent compound of unknown toxicity.
Potential Hazards:
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin. Symptoms of intoxication from related alkaloids include trembling, coordination disorders, and convulsions.
-
Respiratory Hazard: As a fine powder, this compound poses an inhalation risk.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
| Hazard Category | Description |
| Acute Oral Toxicity | Assumed to be toxic based on data for related quinolizidine alkaloids. |
| Dermal Toxicity | Assumed to be toxic upon skin contact. |
| Inhalation Toxicity | Assumed to be toxic if inhaled as a powder. |
| Eye/Skin Irritation | Assumed to be an irritant. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes known information and estimates where data is unavailable.
| Property | Value | Source/Notes |
| CAS Number | 6880-84-8 | MedChemExpress, InvivoChem |
| Molecular Formula | C₁₆H₂₆N₂O | Inferred from structure |
| Molecular Weight | 262.39 g/mol | Inferred from structure |
| Appearance | Solid powder (assumed) | General for isolated alkaloids |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; likely soluble in organic solvents like ethanol (B145695), chloroform. | General for alkaloids |
| Stability | Stable under standard laboratory conditions. | Assumed |
| Reactivity | No specific data. Avoid strong oxidizing agents. | General chemical principles |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through all potential routes.
| Body Part | Recommended PPE | Rationale |
| Hands | Double Gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., neoprene or butyl rubber). | Provides robust protection against dermal absorption. |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and airborne powder. |
| Body | Chemical-resistant lab coat over full-length clothing and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory | A properly fitted NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the powder outside of a certified containment system. | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound must be performed in a controlled environment to minimize exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Detailed Steps:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all this compound handling.
-
Assemble all necessary equipment (spatulas, glassware, solvents) before starting.
-
Ensure that a spill kit, safety shower, and eyewash station are accessible and operational.
-
-
Personal Protective Equipment (PPE):
-
Don the full PPE ensemble as described in the table above before entering the designated work area.
-
-
Handling the Powder:
-
Weigh this compound powder in a ventilated balance enclosure or within the fume hood.
-
Use anti-static weigh paper or a tared container to minimize powder dispersal.
-
Handle the powder gently to avoid creating dust.
-
For dissolution, add the solvent to the powder slowly.
-
-
During the Experiment:
-
Perform all manipulations of this compound, whether in solid or solution form, within the fume hood.
-
Keep all containers holding this compound sealed when not in immediate use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A 70% ethanol solution can be used for initial wiping of external surfaces.
-
Segregate all waste as described in the disposal plan.
-
Carefully doff PPE to avoid self-contamination.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Spill and Decontamination Procedures
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a containment device, evacuate the area.
-
Don PPE: Before cleanup, don the full PPE ensemble, including respiratory protection.
-
Containment:
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.
-
Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
-
Cleanup:
-
Carefully scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a 70% ethanol wipe-down.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Workflow for this compound Waste
Caption: Decision workflow for the proper disposal of this compound-contaminated waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials (gloves, weigh paper, paper towels, etc.) must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound must be collected in a separate, sealed container for liquid hazardous waste.
-
Sharps: Any contaminated needles or syringes must be placed in a puncture-proof sharps container designated for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound-containing solutions down the drain.
References
- 1. Quinolizidine alkaloids - Wikipedia [en.wikipedia.org]
- 2. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of total quinolizidine alkaloids content in lupin flours, lupin-based ingredients, and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storymd.com [storymd.com]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
